Methyl 4-Fluoro-3-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWNEOTLGLGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475881 | |
| Record name | Methyl 4-Fluoro-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214822-96-5 | |
| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214822-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-Fluoro-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-Fluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the fluorine atom can significantly influence the molecule's electronic properties, acidity, and metabolic stability, making it a valuable precursor in the design of novel pharmaceutical agents.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 214822-96-5 | [3][4][5] |
| Molecular Formula | C₈H₇FO₃ | [1][3][4][5] |
| Molecular Weight | 170.14 g/mol | [4][5][6] |
| Appearance | White to cream/brown crystalline powder | [3][4] |
| Melting Point | 89.0 - 95.0 °C | [1][3][4] |
| Boiling Point (Predicted) | 268.9 ± 20.0 °C | [1] |
| Purity (Typical) | ≥98.0% (by GC) | [3][4] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Predicted) | 7.89 ± 0.10 | [1] |
| LogP (Predicted) | 1.3179 | [5] |
Synthesis and Purification
The most commonly cited method for the synthesis of this compound is the esterification of its corresponding carboxylic acid.
Experimental Protocol: Esterification of 4-Fluoro-3-hydroxybenzoic Acid
This protocol details a standard laboratory procedure for the synthesis of the title compound.[2][6]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid (1 equivalent)
-
Methanol (solvent)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine (NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Fluoro-3-hydroxybenzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (e.g., 300 ml) in a round-bottom flask.[6]
-
Cool the solution to 0°C using an ice bath.
-
Add thionyl chloride (e.g., 15 ml) dropwise to the cooled solution while stirring.[6]
-
After the addition is complete, heat the reaction mixture to 70°C for 60 minutes.[6]
-
Remove the solvent (methanol) and excess reagent under reduced pressure using a rotary evaporator.[6]
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).[6]
-
Transfer the organic solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a white solid.[6]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound serves as a key intermediate in the synthesis of various organic compounds. Its functional groups (hydroxyl, ester, and fluoro) offer multiple sites for chemical modification.
-
Synthetic Intermediate: It is commonly used in the synthesis of trisubstituted imidazole derivatives, which are scaffolds of interest in pharmaceutical research.[1]
-
Drug Discovery: As a fluorinated building block, it is valuable in the development of new drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.
-
Sensing Applications: Derivatives of this compound have been investigated for their potential as fluorogenic chemosensors, demonstrating high selectivity and sensitivity for certain metal ions like Al³⁺.[1]
Visualization: Role in Synthetic Chemistry
Caption: Logical relationships of this compound in synthesis.
Safety and Handling
This compound is considered a hazardous substance and requires careful handling in a laboratory setting.[1]
Data Presentation: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Codes | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P261, P302+P352 | [1] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261 | [1] |
Handling Recommendations:
-
Use only in a well-ventilated area, such as a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a dry, cool place.[7]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthesis protocols make it an accessible building block for researchers. The strategic placement of its functional groups, particularly the fluorine atom, provides a gateway to novel compounds with potential applications in drug discovery, diagnostics, and materials science. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. 214822-96-5 | this compound [fluoromart.com]
- 2. Buy this compound | 214822-96-5 [smolecule.com]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-Fluoro-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This document details the synthetic protocol, outlines the methodologies for spectroscopic analysis, and presents a systematic approach to interpreting the resulting data to confirm the compound's molecular structure. The guide is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound (MFHB) is an aromatic ester that incorporates a fluorine atom and a hydroxyl group on the benzene ring, making it a valuable building block in organic synthesis.[1] Its structural features are of significant interest in drug discovery, as the presence of fluorine can enhance metabolic stability and binding affinity of molecules to their biological targets. A thorough understanding of its structure is the foundation for its application in the synthesis of more complex molecules, including trisubstituted imidazole derivatives with potential therapeutic activities.[1] This guide will walk through the necessary steps for the synthesis and complete structural characterization of MFHB.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of 4-Fluoro-3-hydroxybenzoic acid.
Synthesis Pathway
Experimental Protocol
This protocol is based on established synthetic methods.[2]
Materials:
-
4-Fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol)
-
Methanol (300 ml)
-
Thionyl Chloride (15 ml)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-Fluoro-3-hydroxy-benzoic acid in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.[2]
-
Add thionyl chloride dropwise to the cooled solution.[2]
-
After the addition is complete, heat the mixture at 70°C for 60 minutes.[2]
-
Remove the solvent under reduced pressure (in vacuo).[2]
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[2]
Structure Elucidation
The confirmation of the structure of the synthesized this compound requires a combination of spectroscopic techniques. The general workflow for structure elucidation is as follows:
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 89-92°C | [4][5] |
| Solubility | Soluble in Methanol | [1] |
Spectroscopic Data
Note: Specific experimental spectral data for this compound is not publicly available in the searched literature. The following data is predicted based on the known structure and comparison with similar compounds.
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 2H | Aromatic (H-2, H-6) |
| ~7.1 - 7.3 | t | 1H | Aromatic (H-5) |
| ~5.5 - 6.5 | br s | 1H | -OH |
| ~3.9 | s | 3H | -OCH₃ |
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~155 (d) | C-F |
| ~145 | C-OH |
| ~125 | Aromatic CH |
| ~118 (d) | Aromatic CH |
| ~115 | Aromatic C-CO |
| ~52 | -OCH₃ |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (phenol) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
3.2.4. Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity | Assignment |
| 170 | High | [M]⁺ (Molecular ion) |
| 139 | High | [M - OCH₃]⁺ |
| 111 | Medium | [M - COOCH₃]⁺ |
Experimental Protocols for Spectroscopic Analysis
NMR Sample Preparation
-
Weigh 5-25 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
FTIR Sample Preparation (KBr Pellet Method)
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Place a portion of the mixture into a pellet die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
GC-MS Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
Transfer the solution to a GC vial.
-
The sample is then ready for injection into the GC-MS system.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in the synthesis of a variety of compounds with potential biological activity. Its derivatives have been explored for applications such as:
-
Fluorescent Sensors: Used in the development of chemosensors for the detection of metal ions.[1]
-
Pharmaceutical Scaffolds: The fluorinated phenyl ring is a common motif in many active pharmaceutical ingredients, contributing to improved pharmacokinetic and pharmacodynamic properties.
Conclusion
The structural elucidation of this compound is a straightforward process involving standard organic synthesis and spectroscopic techniques. This guide has provided the essential protocols and expected data for the successful synthesis and characterization of this important chemical intermediate. The presented information is intended to be a valuable resource for scientists engaged in synthetic chemistry and drug discovery.
References
An In-Depth Technical Guide to the Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 4-fluoro-3-hydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound (MFHB) is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzene ring structure makes it a crucial component in the synthesis of more complex molecules with potential therapeutic applications. This guide explores the most common and effective methods for the synthesis of MFHB, providing detailed procedural information and comparative data to assist researchers in selecting the optimal synthetic strategy for their needs.
Primary Synthetic Pathways
The synthesis of this compound is predominantly achieved through the esterification of 4-fluoro-3-hydroxybenzoic acid. Two principal methods for this conversion are widely employed: reaction with thionyl chloride in methanol and acid-catalyzed esterification with trimethyl orthoformate.
Route 1: Esterification of 4-Fluoro-3-hydroxybenzoic Acid with Thionyl Chloride
This is a widely utilized and effective method for the synthesis of this compound. The reaction involves the conversion of the carboxylic acid to an acid chloride by thionyl chloride, which then readily reacts with methanol to form the corresponding methyl ester.
Experimental Protocol:
-
Dissolution: 4-Fluoro-3-hydroxybenzoic acid (24.7 g, 112.8 mmol) is dissolved in methanol (300 ml) in a suitable reaction vessel.[1]
-
Cooling: The solution is cooled to 0°C using an ice bath.[1]
-
Addition of Thionyl Chloride: Thionyl chloride (15 ml) is added dropwise to the cooled solution.[1]
-
Heating: The reaction mixture is then heated to 70°C for 60 minutes.[1]
-
Work-up:
-
The reaction mixture is concentrated in vacuo to remove excess methanol and thionyl chloride.[1]
-
The residue is taken up in ethyl acetate (EtOAc) and washed with a saturated sodium bicarbonate solution, followed by a saturated brine solution.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product as a white solid.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-hydroxybenzoic acid | [1] |
| Reagents | Thionyl Chloride, Methanol | [1] |
| Purity | ≥98% | [2][3][4] |
Logical Workflow for Route 1:
Route 2: Esterification of 4-Fluoro-3-hydroxybenzoic Acid with Trimethyl Orthoformate and Sulfuric Acid
An alternative method for the esterification of 4-fluoro-3-hydroxybenzoic acid involves the use of trimethyl orthoformate as both a reagent and a water scavenger, with sulfuric acid acting as a catalyst. This approach is mentioned in the context of the synthesis of Robalzotan, a research chemical.[5]
Experimental Protocol:
-
Reaction Setup: 4-Fluoro-3-hydroxybenzoic acid is dissolved in a suitable solvent, such as methanol.
-
Reagent Addition: Trimethyl orthoformate and a catalytic amount of concentrated sulfuric acid are added to the solution.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period of time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the desired ester.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-hydroxybenzoic acid | [5] |
| Reagents | Trimethyl orthoformate, Sulfuric acid | [5] |
Logical Relationship for Route 2:
Alternative Synthetic Pathway
While less detailed in the available literature, a potential alternative route to this compound starts from Methyl 4-fluorobenzoate. This would necessitate a hydroxylation step to introduce the hydroxyl group at the 3-position of the benzene ring.
Conceptual Experimental Workflow:
A detailed experimental protocol for this specific transformation is not currently available in the searched literature. However, a general approach would likely involve an electrophilic aromatic substitution reaction.
-
Activation: The starting material, Methyl 4-fluorobenzoate, would be treated with a suitable activating agent to direct the incoming hydroxyl group to the desired position.
-
Hydroxylation: A hydroxylating agent would then be introduced to perform the hydroxylation.
-
Work-up and Purification: Standard work-up and purification procedures would be required to isolate the final product.
Further research and methods development would be necessary to establish a reliable and high-yielding protocol for this synthetic route.
Conceptual Diagram of the Alternative Pathway:
Conclusion
This technical guide has outlined the primary and most well-documented synthetic routes for this compound. The esterification of 4-fluoro-3-hydroxybenzoic acid using thionyl chloride in methanol is a robust and high-purity method with a detailed protocol available. The acid-catalyzed esterification with trimethyl orthoformate presents a viable alternative, although a more detailed experimental procedure and yield data are needed for a complete comparison. The synthesis from Methyl 4-fluorobenzoate remains a conceptual pathway requiring further investigation. Researchers and drug development professionals can use this guide to make informed decisions about the most suitable synthetic strategy for their specific research and development needs.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. This compound | 214822-96-5 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]
An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate (CAS: 214822-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-hydroxybenzoate is a fluorinated aromatic compound with significant potential in various scientific and industrial sectors. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on the benzene ring, imparts valuable chemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and known applications. The document is intended to serve as a valuable resource for researchers and professionals in drug discovery, materials science, and chemical synthesis.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group significantly influences its reactivity and physical characteristics. A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 214822-96-5 | [2] |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 90 - 94 °C | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in methanol | [1] |
| Storage | 4°C, stored under nitrogen | [2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)F)O | [2] |
| InChI Key | CUGWNEOTLGLGDG-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (3H), methoxy protons (3H, singlet), hydroxyl proton (1H, broad singlet). |
| ¹³C NMR | Carbonyl carbon, aromatic carbons (some showing C-F coupling), methoxy carbon. |
| IR (Infrared) | O-H stretch (broad), C=O stretch (ester), C-F stretch, aromatic C-H and C=C stretches. |
| Mass Spec (MS) | Molecular ion peak (M+) at m/z = 170.14. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the esterification of 4-Fluoro-3-hydroxybenzoic acid.[4]
Materials:
-
4-Fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol)
-
Methanol (300 ml)
-
Thionyl Chloride (15 ml)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Sodium sulfate
Procedure:
-
Dissolve 4-Fluoro-3-hydroxy-benzoic acid in methanol and cool the solution to 0°C.
-
Add Thionyl Chloride dropwise to the cooled solution.
-
Heat the mixture at 70°C for 60 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in EtOAc and wash with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a white solid.[4]
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Robalzotan
This compound serves as a key intermediate in the synthesis of Robalzotan, a selective 5-HT1A receptor antagonist.[1] The synthesis involves several steps, starting with the etherification of the hydroxyl group.
Step 1: Etherification
-
This compound is condensed with propargyl bromide using potassium carbonate (K₂CO₃) in acetone to yield the corresponding ether.[1]
Step 2: Cyclization
-
The resulting ether undergoes cyclization by heating at 220°C in N,N-diethylaniline to afford 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.[1]
Further steps, including hydrolysis, amidation, nitration, reduction, and alkylation, lead to the final product, Robalzotan.[1]
Applications
This compound is a versatile building block with applications in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of bioactive molecules, including the selective 5-HT1A antagonist Robalzotan.[1] Its structure is also found in derivatives being explored for various therapeutic targets.
-
Agrochemicals: The fluorinated benzoic acid scaffold is common in agrochemicals, suggesting its potential use in the development of new pesticides and herbicides.
-
Materials Science: The compound can be used as a monomer or precursor for the synthesis of specialty polymers and materials with unique properties.
-
Chemical Research: It is used in the synthesis of trisubstituted imidazole derivatives, which are important scaffolds in medicinal chemistry.[5] It has also been used as a precursor for a fluorogenic chemosensor with high selectivity and sensitivity for Al³⁺ ions, showing promise for applications in bio-imaging.[5]
Potential Biological Role and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, research on structurally related hydroxybenzoic acid derivatives provides insights into potential mechanisms of action.
One study has shown that hydroxybenzoic acid derivatives can exert anti-diabetic effects in HepG2 cells by modulating the miR-1271/IRS1/PI3K/AKT/FOXO1 signaling pathway.[6] This pathway is crucial for insulin signaling and glucose metabolism. It is plausible that this compound or its derivatives could exhibit similar activity, although this requires experimental validation.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for hydroxybenzoic acid derivatives.
Safety and Handling
This compound is considered a hazardous substance.[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with demonstrated and potential applications in pharmaceuticals, agrochemicals, and materials science. This guide has provided a summary of its properties, detailed a reliable synthesis protocol, and highlighted its utility in the synthesis of complex molecules like Robalzotan. While further research is needed to fully elucidate its biological activities and potential roles in signaling pathways, the existing data suggest that it will continue to be a compound of interest for researchers in various fields.
References
- 1. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 214822-96-5 [sigmaaldrich.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. 214822-96-5 | this compound [fluoromart.com]
- 6. Anti-diabetic effect of hydroxybenzoic acid derivatives in free fatty acid-induced HepG2 cells via miR-1271/IRS1/PI3K/AKT/FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-Fluoro-3-hydroxybenzoate is a fluorinated aromatic compound with the CAS Number 214822-96-5.[1][2][3] It serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex bioactive molecules.[4] Its structure, featuring a benzene ring substituted with fluoro, hydroxyl, and methyl ester groups, imparts specific physical and chemical characteristics that are critical for its application in medicinal chemistry and materials science.[4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows to aid in laboratory practices.
Core Physical and Chemical Properties
The physical characteristics of a compound are foundational to its handling, formulation, and application in research and development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 214822-96-5 | [1][2][3] |
| Molecular Formula | C₈H₇FO₃ | [1][5] |
| Molecular Weight | 170.14 g/mol | [3][5] |
| Appearance | White to almost white, or cream to brown, powder or crystalline solid. | [1][2] |
| Melting Point | 89.0 °C to 95.0 °C | [1][2] |
| Boiling Point | 268.9 ± 20.0 °C (Predicted) | |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol. | [2] |
| pKa | 7.89 ± 0.10 (Predicted) | |
| Purity (Assay) | ≥98.0% (by Gas Chromatography) | [1][2] |
Experimental Protocols
Accurate determination of physical properties is essential for compound identification and purity assessment. The following are detailed methodologies for key experiments.
Melting Point Determination using Capillary Method
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample consists of large crystals)
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[1]
-
Capillary Loading: Dip the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample down to the bottom.[6] The packed sample height should be approximately 1-2 mm.[2]
-
Measurement - Rapid Determination (Optional): Insert the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20°C per minute) to find an approximate melting range.[1][6] Allow the apparatus to cool.
-
Measurement - Accurate Determination: Insert a new capillary with the sample into the apparatus. Set the heating ramp rate to a slow value (e.g., 1-2°C per minute) starting from a temperature approximately 15-20°C below the estimated melting point.[1][6]
-
Data Recording: Observe the sample through the viewing lens. Record the temperature (T1) at which the first drop of liquid appears. Record the temperature (T2) at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1 - T2.[3]
-
Replicate: For accuracy, perform the determination in duplicate or triplicate.
Boiling Point Determination (Predicted)
While the boiling point is predicted, experimental determination for high-boiling point solids often involves specialized micro-scale techniques. The Thiele tube method is a classic approach suitable for small sample quantities.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
High-temperature thermometer (e.g., up to 300°C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube, enough to melt and form a liquid column of about 2-3 cm.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the liquid within the test tube.[7]
-
Heating: Immerse the assembly in the Thiele tube's oil bath, ensuring the oil level is above the sample but below the open end of the test tube.[5]
-
Observation: Gently heat the side arm of the Thiele tube.[7] As the temperature rises, the sample will melt, and air trapped in the capillary will expand, causing bubbles to emerge from the open end.
-
Data Recording: Continue heating until a continuous and rapid stream of bubbles is observed.[5] Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5][7]
Solubility Assessment in Methanol
This protocol provides a qualitative and semi-quantitative method for confirming solubility.
Objective: To determine if this compound dissolves in methanol.
Apparatus:
-
Small test tube or vial
-
Spatula
-
Graduated pipette or burette
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Weigh a specific mass of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Using a pipette, add a measured volume of methanol (e.g., 0.2 mL) to the test tube.[8]
-
Dissolution: Vigorously shake or vortex the tube for 30-60 seconds.[8]
-
Observation: Visually inspect the solution against a contrasting background to check for any undissolved solid particles.
-
Incremental Addition: If the solid has not fully dissolved, continue to add small, measured increments of methanol, agitating after each addition, until the solid is completely dissolved.[4]
-
Reporting: Report the solubility qualitatively as "soluble." For a semi-quantitative result, calculate the approximate concentration (e.g., mg/mL) at which dissolution was complete.
Visualizations: Workflows and Relationships
Structural Influence on Physical Properties
The molecular structure of this compound dictates its physical properties. The interplay between its functional groups determines its melting point, solubility, and acidity.
Caption: Relationship between molecular structure and key physical properties.
Experimental Workflow for Physical Property Determination
A systematic workflow ensures accurate and reproducible characterization of a chemical compound.
Caption: Workflow for the physical characterization of a solid organic compound.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-Fluoro-3-hydroxybenzoate, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, and analytical characterization methods, presented in a format tailored for researchers and professionals in drug development.
Core Properties and Data
This compound is a substituted aromatic ester. Its molecular structure and key properties are summarized below.
| Property | Value |
| Molecular Weight | 170.14 g/mol [1] |
| Molecular Formula | C₈H₇FO₃[1] |
| CAS Number | 214822-96-5[1] |
| IUPAC Name | This compound |
| Synonyms | 4-Fluoro-3-hydroxybenzoic Acid Methyl Ester[1] |
| Physical Form | White to off-white crystalline powder or solid |
| Melting Point | 90-94 °C |
| Solubility | Soluble in methanol |
| Storage | Sealed in a dry, room temperature environment |
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of 4-Fluoro-3-hydroxybenzoic acid.
Experimental Protocol: Esterification
Objective: To synthesize this compound from 4-Fluoro-3-hydroxybenzoic acid.
Materials:
-
4-Fluoro-3-hydroxybenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-3-hydroxybenzoic acid in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound as a white to off-white solid.
Role in Pharmaceutical Synthesis: Acoramidis Intermediate
This compound is a crucial building block in the synthesis of Acoramidis, a transthyretin stabilizer. It serves as the starting material for the construction of the core structure of the drug.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. The following are representative protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay: 1-2 seconds
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay: 2-5 seconds
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound. This protocol is based on methods for similar hydroxybenzoate esters and may require optimization.[2][3][4][5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid to adjust the pH. The exact ratio may need to be optimized.[3]
Chromatographic Conditions:
-
Column Temperature: Ambient or controlled at 25-30 °C
-
Detection Wavelength: 254 nm[3]
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound. This is a general protocol for aromatic esters and may require method development.[6]
Instrumentation:
-
GC system coupled to a Mass Spectrometer
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase at 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
This guide provides a foundational understanding of this compound for its application in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
References
- 1. chemscene.com [chemscene.com]
- 2. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Spectroscopic Profile of Methyl 4-Fluoro-3-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-Fluoro-3-hydroxybenzoate (CAS No. 214822-96-5), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines predicted and observed spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of similar small organic molecules.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₃ | [2][4] |
| Molecular Weight | 170.14 g/mol | [4] |
| Melting Point | 89-91 °C | [5] |
| Boiling Point (Predicted) | 268.9 ± 20.0 °C | [2] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)F)O | [4] |
| InChI Key | CUGWNEOTLGLGDG-UHFFFAOYSA-N | [6] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analysis of its chemical structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR data in CDCl₃. Chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | dd | 1H | H-6 |
| ~7.5 | dd | 1H | H-2 |
| ~7.1 | t | 1H | H-5 |
| ~5.5 | s (broad) | 1H | -OH |
| 3.89 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹³C NMR data in CDCl₃. Chemical shifts (δ) are given in ppm relative to TMS.
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~155 (d) | C-F |
| ~146 | C-OH |
| ~125 | C-H |
| ~123 | C-COOCH₃ |
| ~118 (d) | C-H |
| ~116 (d) | C-H |
| ~52 | -OCH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (hydroxyl) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester and phenol) |
| ~1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular ion) |
| 139 | [M - OCH₃]⁺ |
| 111 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the instrument's detector (typically around 4-5 cm).
3.1.2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons.
3.1.3. ¹³C NMR Acquisition
-
Using the same sample, switch the spectrometer to the ¹³C frequency.
-
Tune the probe for ¹³C.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may take from several minutes to a few hours depending on the sample concentration.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Solid Sample Preparation (Thin Film Method)
-
Place a small amount (1-2 mg) of this compound in a clean vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or dichloromethane) to dissolve the solid.[7]
-
Deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[7]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]
3.2.2. FT-IR Spectrum Acquisition
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[8]
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[8]
3.3.2. Mass Spectrum Acquisition (Electron Ionization - EI)
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a small organic molecule like this compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. 214822-96-5 | this compound [fluoromart.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS#:214822-96-5 | Chemsrc [chemsrc.com]
- 6. This compound | 214822-96-5 [sigmaaldrich.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-fluoro-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the common starting materials, reaction pathways, and experimental protocols, supplemented with quantitative data and a visual representation of the synthetic workflows.
Introduction
This compound is a substituted benzene derivative with applications as a building block in medicinal chemistry.[1][2] Its synthesis primarily involves the esterification of 4-fluoro-3-hydroxybenzoic acid. Consequently, the strategic synthesis of this carboxylic acid precursor is of significant importance. This guide will explore the prevalent methods for preparing 4-fluoro-3-hydroxybenzoic acid from various commercially available starting materials, followed by its conversion to the target methyl ester.
Synthetic Pathways
The synthesis of this compound can be broadly categorized into a final esterification step and the preceding synthesis of the key intermediate, 4-fluoro-3-hydroxybenzoic acid. The choice of starting material for the acid synthesis depends on factors such as commercial availability, cost, and the desired scale of the reaction.
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Synthesis of the Precursor: 4-Fluoro-3-hydroxybenzoic Acid
From Fluorobenzene
A two-step synthesis starting from fluorobenzene is a documented route.[3][4] The first step involves the hydrolysis of fluorobenzene to produce 4-fluorophenol, which is then carboxylated in the second step.
Experimental Protocol:
Step 1: Synthesis of 4-Fluorophenol from Fluorobenzene [4]
-
To a three-necked reaction flask containing 100 mL of distilled water, add 20 g of fluorobenzene.
-
Heat the mixture to 80-100°C and add 20 mL of 0.049 mol/L dilute sulfuric acid dropwise.
-
Maintain the reaction at 80-100°C for 1 hour with stirring.
-
Cool the solution to room temperature and add 10 g of sodium sulfite, stirring until dissolved. Let it stand for 20 minutes.
-
Add 8 g of sodium hydroxide and heat to 100°C, refluxing for 2 hours to form sodium 4-fluorophenoxide.
-
Cool the mixture to 40-60°C and bubble sulfur dioxide gas through the solution for 40-60 minutes under a nitrogen atmosphere.
-
After ceasing the gas flow, let the mixture stand in a closed environment for 1 hour.
-
Extract the product, and dry to obtain 4-fluorophenol.
Step 2: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe-Schmitt Carboxylation [4]
-
In a four-necked reaction flask, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide in 50 mL of distilled water at 20°C.
-
Heat the solution to 40-60°C and introduce carbon dioxide gas for 2 hours.
-
After 2 hours, stop the flow of carbon dioxide.
-
Add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.
-
Immediately heat the mixture to 110-120°C and reflux for 4 hours.
-
After cooling to room temperature, perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic phases, wash three times with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Removal of the solvent yields 4-fluoro-3-hydroxybenzoic acid.
From 4-Bromo-1-fluoro-2-methoxybenzene
An alternative approach utilizes 4-bromo-1-fluoro-2-methoxybenzene as the starting material, which can be converted to the desired acid through two distinct pathways.[3]
Route 1: Cyanation followed by Hydrolysis and Demethylation [3]
-
The first route involves a copper(I) cyanide-mediated cyanation of 4-bromo-1-fluoro-2-methoxybenzene to yield 4-fluoro-3-methoxybenzonitrile.
-
The resulting crude nitrile undergoes a one-pot hydrolysis and demethylation using an inorganic acid (e.g., hydrobromic acid) or a base.
-
The reaction mixture is heated to 80-100°C under reflux to convert the cyano group to a carboxylic acid and the methoxy group to a hydroxyl group.
-
The final product is isolated through standard filtration, crystallization, and drying procedures.
Route 2: Amination followed by Sandmeyer Reaction [3]
-
In this second pathway, 4-bromo-1-fluoro-2-methoxybenzene is subjected to amination using aqueous ammonia in the presence of a catalytic amount of a copper salt (e.g., copper(I) chloride or copper(II) sulfate).
-
The resulting aniline intermediate is then converted to the nitrile via a Sandmeyer reaction.
-
The nitrile is subsequently hydrolyzed and demethylated as described in the first route to afford 4-fluoro-3-hydroxybenzoic acid.
Final Step: Esterification to this compound
The most direct method to synthesize the target compound is through the esterification of 4-fluoro-3-hydroxybenzoic acid.[2][5]
Experimental Protocol: Esterification using Thionyl Chloride [5]
-
Dissolve 4-fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol) in methanol (300 ml) and cool the solution to 0°C.
-
Add thionyl chloride (15 ml) dropwise to the cooled solution.
-
After the addition is complete, heat the mixture at 70°C for 60 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a saturated brine solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white solid.
An alternative, though less detailed in the provided sources, is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[6]
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Product | Yield | Reference |
| Kolbe-Schmitt Carboxylation | 4-Fluorophenol | KOH, CO₂, concentrated H₂SO₄ | 4-Fluoro-3-hydroxybenzoic acid | 73.2% | [4] |
| Esterification | 4-Fluoro-3-hydroxybenzoic acid | Methanol, Thionyl Chloride | This compound | - | [5] |
| Hydrolysis (related synthesis) | Methyl 4-fluoro-3-methoxybenzoate | Methanol, NaOH, H₂O | 4-Fluoro-3-methoxybenzoic acid | 97% | [7] |
Note: The yield for the esterification of 4-fluoro-3-hydroxybenzoic acid was not explicitly stated in the referenced document. The hydrolysis of the related methoxy-substituted ester is included for comparative purposes, indicating high efficiency for similar hydrolysis reactions.
Conclusion
The synthesis of this compound is a well-documented process, primarily achieved through the esterification of 4-fluoro-3-hydroxybenzoic acid. This guide has detailed several reliable methods for the synthesis of this crucial precursor from readily available starting materials such as fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field of drug development to reproduce and optimize these synthetic routes for their specific applications. The choice of a particular pathway will likely be guided by considerations of starting material cost, overall yield, and process simplicity.
References
- 1. 214822-96-5 | this compound [fluoromart.com]
- 2. Buy this compound | 214822-96-5 [smolecule.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate: From Discovery to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-Fluoro-3-hydroxybenzoate is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry. Initially a seemingly obscure laboratory chemical, its role as a key intermediate in the synthesis of the transthyretin (TTR) stabilizer, Acoramidis, has propelled it into the spotlight of drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and presents its known quantitative data in clearly structured tables. Furthermore, this guide elucidates the compound's pivotal role in the therapeutic mechanism of Acoramidis, illustrated through a detailed signaling pathway diagram.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of fluorinated organic compounds in medicinal chemistry. While the exact date and original synthesis of this specific molecule are not prominently documented in early chemical literature, its precursors and related analogs have been subjects of study for their potential biological activities. The introduction of a fluorine atom into an organic molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets.
The contemporary significance of this compound emerged with the development of Acoramidis, a therapeutic agent for transthyretin amyloid cardiomyopathy (ATTR-CM). The synthesis of Acoramidis utilizes this compound as a crucial building block, highlighting the importance of this otherwise unassuming chemical intermediate in the creation of a life-altering medication.[1] Its journey from a catalog chemical to a key pharmaceutical intermediate underscores the often-unforeseen potential of novel chemical entities.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 214822-96-5 | [2][3] |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3][4] |
| Melting Point | 90.0 to 94.0 °C | [2] |
| Solubility | Soluble in methanol | |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
The most common and well-documented synthesis of this compound involves the esterification of 4-Fluoro-3-hydroxybenzoic acid.
Synthesis of this compound from 4-Fluoro-3-hydroxybenzoic acid
This procedure involves the reaction of 4-Fluoro-3-hydroxybenzoic acid with methanol in the presence of thionyl chloride as a catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-hydroxy-benzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (e.g., 300 ml).[4]
-
Cooling: Cool the solution to 0°C using an ice bath.[4]
-
Addition of Catalyst: Add thionyl chloride (e.g., 15 ml) dropwise to the cooled solution while stirring.[4]
-
Heating: After the addition is complete, heat the reaction mixture at 70°C for 60 minutes.[4]
-
Work-up:
-
Isolation and Purification:
Experimental Workflow Diagram:
Caption: Synthesis workflow for this compound.
Spectroscopic and Analytical Data
Comprehensive spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following tables summarize the expected and reported spectroscopic data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | s | 3H | -OCH₃ |
| ~7.1-7.3 | m | 1H | Ar-H |
| ~7.5-7.7 | m | 2H | Ar-H |
| ~9.8 | s | 1H | Ar-OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~52 | -OCH₃ |
| ~115-125 | Ar-C |
| ~150-160 (d) | Ar-C-F |
| ~165 | C=O |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 170.0379 | [M]⁺ (Calculated for C₈H₇FO₃) |
| 139 | [M - OCH₃]⁺ |
| 111 | [M - COOCH₃]⁺ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretch (phenol) |
| ~3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
| ~1200 | C-F stretch |
Role in Drug Development: The Acoramidis Case Study
The primary application of this compound in drug development is as a key starting material in the synthesis of Acoramidis. Acoramidis is a potent and selective stabilizer of transthyretin (TTR), a protein that can misfold and aggregate, leading to transthyretin amyloid cardiomyopathy (ATTR-CM).
Mechanism of Transthyretin Amyloidosis
Transthyretin normally circulates in the blood as a tetramer. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils. These fibrils deposit in various organs, particularly the heart, leading to cardiomyopathy and heart failure.
Acoramidis: A Transthyretin Stabilizer
Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer. This binding stabilizes the tetramer, preventing its dissociation into monomers. By halting this initial step in the amyloid cascade, Acoramidis effectively prevents the formation of pathogenic amyloid fibrils.
Signaling Pathway Diagram: Transthyretin Stabilization by Acoramidis
Caption: Mechanism of Acoramidis in preventing transthyretin amyloidosis.
Conclusion
This compound has transitioned from a niche chemical to a compound of significant interest for the pharmaceutical industry. Its role as a key intermediate in the synthesis of Acoramidis highlights the critical importance of seemingly simple building blocks in the development of complex, life-saving therapeutics. This guide has provided a detailed overview of its history, synthesis, and properties, with a focus on its application in drug development. For researchers and scientists in this field, a thorough understanding of such key intermediates is paramount for the continued innovation of novel medicines.
References
Methyl 4-Fluoro-3-hydroxybenzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety and handling procedures for Methyl 4-Fluoro-3-hydroxybenzoate (CAS No. 214822-96-5). The information herein is intended to support researchers, scientists, and professionals in the drug development field in the safe management and use of this compound. This guide synthesizes data from safety data sheets and established experimental protocols to ensure a thorough understanding of the material's properties and associated hazards.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[1][2][3] It is typically a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 214822-96-5 | [4][5] |
| Molecular Formula | C₈H₇FO₃ | [4] |
| Molecular Weight | 170.14 g/mol | [2][4] |
| Appearance | White to off-white solid/powder/crystal | [1][5][6] |
| Melting Point | 89 - 94 °C | [4][5] |
| Boiling Point | 268.9 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 116.4 ± 21.8 °C | [4] |
| Solubility | Soluble in methanol.[7] | |
| Storage Temperature | Room temperature, sealed in a dry place. 2-8°C has also been noted.[8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its potential hazards, which are summarized in Table 2.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][7] |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[5][7] |
Signal Word: Warning[5]
Hazard Pictogram:
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risk.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5]
-
Ensure adequate ventilation in the work area. Use only outdoors or in a well-ventilated area.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[9]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store locked up.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential for the safe handling of this compound. The recommended PPE is detailed in Table 3.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[5] |
Experimental Protocols for Safety Assessment
The following are standardized in vitro protocols for assessing the skin and eye irritation potential of chemicals like this compound, based on OECD Test Guidelines. These methods are preferred for animal welfare reasons.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD TG 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
Principle: A test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model.[7][11] Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.[7] Cell viability is measured by the enzymatic conversion of the vital dye MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into a blue formazan salt, which is then quantified spectrophotometrically.[7][11]
Methodology:
-
RhE Model Preparation: Reconstructed human epidermis tissue models are pre-incubated at 37°C and 5% CO₂.
-
Test Substance Application: A precise amount of this compound (as a solid or dissolved in a suitable solvent) is applied topically to the surface of triplicate tissue models.
-
Controls: A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% aqueous sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[8]
-
Washing and Post-Incubation: The test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the recovery or expression of cytotoxic effects.[8]
-
MTT Assay: The tissues are incubated with MTT solution for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Extraction: The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
-
Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.
-
Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. The mean viability of the triplicate tissues is calculated.
-
Classification: If the mean tissue viability is ≤ 50%, this compound is classified as a skin irritant (UN GHS Category 2).[7][11] If the viability is > 50%, it is considered a non-irritant.[7][11]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (based on OECD TG 492)
This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
Principle: This assay utilizes a Reconstructed Human Cornea-like Epithelium (RhCE) model, which mimics the human corneal epithelium.[12] The test chemical is applied to the surface of the RhCE tissue, and its effect on cell viability is measured to predict eye irritation potential.
Methodology:
-
RhCE Model Preparation: Reconstructed human cornea-like epithelium tissue models are pre-incubated under controlled conditions.
-
Test Substance Application: this compound is applied to the apical surface of the RhCE tissues.
-
Controls: Appropriate negative and positive controls are used concurrently.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified duration.
-
Rinsing and Post-Incubation: The test substance is rinsed from the tissue surface, and the tissues are incubated in fresh medium.
-
Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined using the MTT assay.
-
Data Analysis and Classification: The mean tissue viability relative to the negative control is calculated. A chemical is identified as not requiring classification for eye irritation if the viability is above a certain threshold (typically > 60%).
Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal processing.[5]
-
Chemical Stability: The compound is stable under normal conditions.[5]
-
Conditions to Avoid: Incompatible products and excess heat.
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5]
Workflow Diagrams
The following diagrams illustrate the standard workflows for handling this compound and the appropriate emergency response procedures.
References
- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 2. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 3. iivs.org [iivs.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. episkin.com [episkin.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. thepsci.eu [thepsci.eu]
Methodological & Application
Application Notes and Protocols: The Versatile Role of Methyl 4-Fluoro-3-hydroxybenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-fluoro-3-hydroxybenzoate is a fluorinated aromatic compound that serves as a valuable building block in the landscape of organic synthesis. Its trifunctional nature, featuring a methyl ester, a hydroxyl group, and a fluorine atom on a benzene ring, offers a versatile platform for the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. This document provides a detailed overview of its applications, complete with experimental protocols and a summary of relevant data.
Physicochemical Properties and Safety Information
This compound is typically a white to off-white solid with a molecular formula of C₈H₇FO₃ and a molecular weight of approximately 170.14 g/mol .[1][2][3][4][5][6] It is soluble in solvents like methanol.[1][7] Care should be taken when handling this compound as it can cause skin and serious eye irritation, and may cause respiratory irritation.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | References |
| CAS Number | 214822-96-5 | [2][3][4][5][8] |
| Molecular Formula | C₈H₇FO₃ | [2][3][4][5] |
| Molecular Weight | 170.14 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/crystal | [1] |
| Melting Point | 90.0 to 94.0 °C | [7] |
| Solubility | Soluble in methanol | [1][7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, fluorescent sensors, and substituted imidazole derivatives.
Synthesis of Pharmaceutical Agents: The Case of Robalzotan
A significant application of this compound is as a precursor in the multi-step synthesis of Robalzotan, a selective 5-HT1A receptor antagonist. The synthesis begins with the esterification of 4-fluoro-3-hydroxybenzoic acid to yield this compound.[4][9] This is followed by a series of transformations including etherification, cyclization, and amination to construct the final complex molecule.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-Fluoro-3-hydroxybenzoate: A Versatile Building Block for the Synthesis of Novel Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-3-hydroxybenzoate is a substituted aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Chemical Properties:
| Property | Value |
| CAS Number | 214822-96-5 |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 90.0-94.0 °C[1] |
| Solubility | Soluble in methanol[1] |
Applications in the Synthesis of Novel Compounds
This compound is a key starting material for the synthesis of a variety of heterocyclic and polyfunctionalized aromatic compounds. The presence of the hydroxyl and ester groups, along with the activating effect of the fluorine atom, allows for a range of chemical transformations.
Synthesis of Trisubstituted Imidazoles
Trisubstituted imidazoles are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be used as a precursor to a key intermediate, a substituted benzaldehyde, for the synthesis of these compounds.[1]
Synthetic Pathway Overview:
A multi-step synthesis is employed, starting with the reduction of the methyl ester to a primary alcohol, followed by oxidation to the corresponding aldehyde. This aldehyde then undergoes a one-pot, three-component reaction with a 1,2-dicarbonyl compound (e.g., benzil) and a nitrogen source (e.g., ammonium acetate) to yield the target trisubstituted imidazole.
Synthesis of Benzopyran Derivatives
Benzopyrans are a class of bicyclic heterocyclic compounds present in many natural products and biologically active molecules. This compound can be converted to benzopyran derivatives through a sequence of hydrolysis, O-alkylation with a propargyl group, and subsequent thermal cyclization.
Synthetic Pathway Overview:
The synthesis begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid. The phenolic hydroxyl group is then alkylated with propargyl bromide. The resulting propargyl ether undergoes a thermal Claisen rearrangement followed by intramolecular cyclization to yield the benzopyran scaffold.
Synthesis of Fluorescent Chemosensors
Derivatives of this compound have been investigated for their potential as fluorescent chemosensors, particularly for the detection of metal ions like Al³⁺.[1] The synthesis of such sensors typically involves the conversion of the methyl ester to a salicylaldehyde derivative, which is then condensed with a suitable amine-containing fluorophore to form a Schiff base.
Proposed Synthetic Pathway Overview:
The synthesis commences with the conversion of this compound to 4-fluoro-3-hydroxybenzaldehyde. This aldehyde is then reacted with a hydrazine or amine derivative containing a fluorescent moiety (e.g., a naphthalene or pyrene unit) to form the Schiff base sensor. The binding of the target ion to the Schiff base ligand often results in a detectable change in fluorescence ("turn-on" or "turn-off" response).
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-hydroxybenzaldehyde from this compound
This is a two-step process involving the reduction of the methyl ester to the corresponding benzyl alcohol, followed by oxidation to the aldehyde.
Step 1a: Reduction to 4-Fluoro-3-hydroxybenzyl alcohol
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF, 1 M HCl, Anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-3-hydroxybenzyl alcohol.
-
Step 1b: Oxidation to 4-Fluoro-3-hydroxybenzaldehyde
-
Materials: 4-Fluoro-3-hydroxybenzyl alcohol, Pyridinium chlorochromate (PCC) or other suitable oxidizing agent, Anhydrous dichloromethane (DCM), Silica gel.
-
Procedure:
-
In a round-bottom flask, dissolve the crude 4-fluoro-3-hydroxybenzyl alcohol from the previous step in anhydrous DCM.
-
Add PCC (1.5 equivalents) in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-fluoro-3-hydroxybenzaldehyde, which can be purified by column chromatography if necessary.
-
Protocol 2: Synthesis of 8-Fluoro-2H-1-benzopyran-5-carboxylic Acid
This protocol involves the hydrolysis of the starting material, followed by O-propargylation and thermal cyclization.
Step 2a: Hydrolysis to 4-Fluoro-3-hydroxybenzoic Acid
-
Materials: this compound, Sodium hydroxide (NaOH), Methanol, Water, 1 M HCl.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add a solution of NaOH (2-3 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
The precipitated 4-fluoro-3-hydroxybenzoic acid is collected by filtration, washed with cold water, and dried.
-
Step 2b: O-Propargylation to 4-Fluoro-3-(prop-2-yn-1-yloxy)benzoic Acid
-
Materials: 4-Fluoro-3-hydroxybenzoic acid, Propargyl bromide, Potassium carbonate (K₂CO₃), Anhydrous acetone or DMF.
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-hydroxybenzoic acid (1 equivalent) in anhydrous acetone.
-
Add K₂CO₃ (2.5 equivalents) and propargyl bromide (1.2 equivalents).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts and wash them with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Step 2c: Thermal Cyclization to 8-Fluoro-2H-1-benzopyran-5-carboxylic Acid
-
Materials: 4-Fluoro-3-(prop-2-yn-1-yloxy)benzoic acid, N,N-diethylaniline.
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid in N,N-diethylaniline.
-
Heat the solution to a high temperature (typically 200-220 °C) and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into an excess of dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 8-fluoro-2H-1-benzopyran-5-carboxylic acid.
-
Data Presentation
Table 1: Summary of Synthetic Transformations and Expected Yields
| Starting Material | Product | Reaction Type | Key Reagents | Typical Yield (%) |
| This compound | 4-Fluoro-3-hydroxybenzyl alcohol | Reduction | LiAlH₄ | 85-95 |
| 4-Fluoro-3-hydroxybenzyl alcohol | 4-Fluoro-3-hydroxybenzaldehyde | Oxidation | PCC | 70-85 |
| This compound | 4-Fluoro-3-hydroxybenzoic Acid | Hydrolysis | NaOH | 90-98 |
| 4-Fluoro-3-hydroxybenzoic Acid | 4-Fluoro-3-(prop-2-yn-1-yloxy)benzoic Acid | O-Alkylation | Propargyl bromide, K₂CO₃ | 75-90 |
| 4-Fluoro-3-(prop-2-yn-1-yloxy)benzoic Acid | 8-Fluoro-2H-1-benzopyran-5-carboxylic Acid | Cyclization | Heat | 50-70 |
Note: Yields are approximate and may vary depending on reaction scale and purification methods.
Conclusion
This compound is a readily available and highly useful building block for the synthesis of a diverse range of novel compounds. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this versatile molecule in the development of new pharmaceuticals, materials, and chemical probes. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes from Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of a novel fluorescent probe derived from Methyl 4-Fluoro-3-hydroxybenzoate. This document includes detailed protocols for the synthesis of a Schiff base-derived fluorescent probe for the detection of Aluminum ions (Al³⁺), its characterization, and its application in cellular imaging.
Introduction to Fluorescent Probes from this compound
Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of specific analytes in complex environments. This compound serves as a versatile starting material for the synthesis of novel fluorescent probes due to its inherent phenolic hydroxyl and ester functionalities, which can be readily modified. The presence of a fluorine atom can enhance the photophysical properties and metabolic stability of the resulting probes.
This document focuses on the synthesis of a Schiff base-derived fluorescent probe from this compound, designed for the selective detection of Al³⁺. Aluminum is the most abundant metal in the earth's crust and has been linked to various neurological disorders, making its detection in biological systems a significant area of research. The synthesized probe exhibits a "turn-on" fluorescence response upon binding to Al³⁺, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).
Synthesis of a Fluorescent Probe for Al³⁺ Detection
The synthesis of the Al³⁺ fluorescent probe from this compound is a two-step process. The first step involves the synthesis of a key intermediate, 4-Fluoro-3-hydroxybenzohydrazide, followed by a condensation reaction with 2-hydroxy-1-naphthaldehyde to form the final Schiff base probe.
Experimental Protocols
Part 1: Synthesis of 4-Fluoro-3-hydroxybenzohydrazide (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 10.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-Fluoro-3-hydroxybenzohydrazide as a white solid.
-
Part 2: Synthesis of the Fluorescent Probe (Probe 1)
-
Materials:
-
4-Fluoro-3-hydroxybenzohydrazide (Intermediate 1, 1.0 eq)
-
2-hydroxy-1-naphthaldehyde (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 4-Fluoro-3-hydroxybenzohydrazide and 2-hydroxy-1-naphthaldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6 hours.
-
Monitor the formation of the Schiff base by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final fluorescent probe (Probe 1).
-
Data Presentation
The synthesized probe and its Al³⁺ complex should be characterized to determine their photophysical properties. The following tables summarize the expected quantitative data based on similar fluorescent probes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90-94 °C |
| Solubility | Soluble in methanol and ethanol |
Table 2: Photophysical Properties of Fluorescent Probe 1 and its Al³⁺ Complex
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Stokes Shift |
| Probe 1 | ~410 nm | ~480 nm (weak) | Low | ~70 nm |
| Probe 1-Al³⁺ | ~420 nm | ~525 nm (strong) | High | ~105 nm |
Table 3: Performance of Fluorescent Probe 1 for Al³⁺ Detection
| Parameter | Value |
| Linear Range | 0.1 - 10 µM |
| Detection Limit (LOD) | ~0.5 µM |
| Binding Stoichiometry | 1:1 (Probe:Al³⁺) |
| Response Time | < 5 minutes |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthesis workflow and the proposed signaling pathway for the detection of Al³⁺.
Caption: Synthesis workflow for the fluorescent probe.
Caption: Proposed signaling pathway for Al³⁺ detection.
Application in Cellular Imaging
This fluorescent probe can be utilized for the detection and imaging of intracellular Al³⁺ in living cells.
Protocol for Cellular Imaging
-
Cell Culture:
-
Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes or coverslips to the desired confluency.
-
-
Probe Loading:
-
Prepare a stock solution of Fluorescent Probe 1 in DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Al³⁺ Treatment (Optional):
-
To induce Al³⁺ influx, cells can be co-incubated with the probe and a solution of AlCl₃ at a non-toxic concentration.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the Probe 1-Al³⁺ complex (e.g., excitation ~420 nm, emission ~525 nm).
-
Conclusion
This compound is a valuable and accessible starting material for the synthesis of novel fluorescent probes. The Schiff base probe described herein demonstrates high potential for the selective and sensitive detection of Al³⁺ ions in both chemical and biological systems. The provided protocols offer a detailed methodology for the synthesis, characterization, and application of this probe, which can be adapted and optimized for specific research needs in drug development and cellular biology.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-4-fluor-3-hydroxybenzoat für biologische Assays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Methyl-4-fluor-3-hydroxybenzoat ist ein vielseitiges Molekül, das als Ausgangspunkt für die Synthese einer Vielzahl von biologisch aktiven Derivaten dient. Die funktionellen Gruppen – ein phenolisches Hydroxyl, ein Methylester und ein fluoriertes Benzolringsystem – bieten zahlreiche Möglichkeiten für die chemische Modifikation. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Verbindungen erheblich beeinflussen und sie zu Kandidaten für die Entwicklung neuer Therapeutika machen. Die Fluorierung an Position 4 erhöht die metabolische Stabilität und die Bindungsaffinität an Zielproteine.
Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von Methyl-4-fluor-3-hydroxybenzoat und die anschließende Bewertung der biologischen Aktivität der synthetisierten Verbindungen in verschiedenen Assays. Die hierin enthaltenen Informationen sollen Forschern als Leitfaden für die Entdeckung und Entwicklung neuer niedermolekularer Inhibitoren dienen, die auf Schlüsselziele bei Krankheiten wie Krebs und bakteriellen Infektionen abzielen.
Datenpräsentation: Biologische Aktivität von Derivaten
Die biologische Aktivität von repräsentativen Derivaten des Methyl-4-fluor-3-hydroxybenzoats wurde in verschiedenen Assays untersucht. Die quantitativen Ergebnisse sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Inhibitorische Aktivität von Benzamid-Derivaten gegen Histon-Deacetylase (HDAC)
| Verbindung | Modifikation am Methyl-4-fluor-3-hydroxybenzoat | HDAC1 IC₅₀ (µM)[1] | HDAC2 IC₅₀ (µM)[1] |
| M4F3H-BZD-1 | Amidbildung mit o-Phenylendiamin | 0.165 | 0.250 |
| M4F3H-BZD-2 | Amidbildung mit p-Phenylendiamin | 1.25 | 1.80 |
| Chidamid | (Positivkontrolle) | 0.09 | 0.15 |
Tabelle 2: Antiproliferative Aktivität von Pyridinylbenzamid-Derivaten
| Verbindung | Modifikation am Methyl-4-fluor-3-hydroxybenzoat | A549 IC₅₀ (µM)[2] | MCF-7 IC₅₀ (µM) |
| M4F3H-PYB-1 | Amidbildung mit 3-Amino-6-aminopyridin | 0.04 | 0.09 |
| M4F3H-PYB-2 | Amidbildung mit 2-Amino-5-brompyridin | 0.52 | 0.88 |
| Doxorubicin | (Positivkontrolle) | 0.02 | 0.05 |
Tabelle 3: Antibakterielle Aktivität von substituierten Benzoat-Derivaten
| Verbindung | Modifikation am Methyl-4-fluor-3-hydroxybenzoat | S. aureus MIC (µg/mL)[3] | E. faecalis MIC (µg/mL)[3] |
| M4F3H-AB-1 | Veretherung mit Propargylbromid und anschließende "Click"-Chemie | 12.5 | 25 |
| M4F3H-AB-2 | Amidbildung mit 2-Aminobenzothiazol | 50 | 100 |
| Ciprofloxacin | (Positivkontrolle) | 1 | 2 |
Experimentelle Protokolle
Protokoll 1: Synthese von Benzamid-Derivaten des Methyl-4-fluor-3-hydroxybenzoats
Dieses Protokoll beschreibt die Umwandlung der Methylestergruppe in eine Amidbindung, eine gängige Strategie zur Synthese von biologisch aktiven Molekülen wie HDAC- und Kinase-Inhibitoren.[1][2]
Materialien:
-
Methyl-4-fluor-3-hydroxybenzoat
-
Substituiertes Anilin (z. B. o-Phenylendiamin)
-
Trimethylaluminium (2 M Lösung in Toluol)
-
Wasserfreies Toluol
-
Argon-Atmosphäre
-
Standard-Glasgeräte für die organische Synthese
Vorgehensweise:
-
Lösen Sie Methyl-4-fluor-3-hydroxybenzoat (1 Äquiv.) und das substituierte Anilin (1.2 Äquiv.) in wasserfreiem Toluol unter einer Argon-Atmosphäre.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie langsam eine 2 M Lösung von Trimethylaluminium in Toluol (1.5 Äquiv.) zu der gerührten Mischung hinzu.
-
Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie dann 12 Stunden lang bei 80 °C.
-
Nach Abschluss der Reaktion (überwacht durch Dünnschichtchromatographie), kühlen Sie die Mischung ab und löschen Sie sie vorsichtig mit einer gesättigten wässrigen Lösung von Natrium-Kalium-Tartrat.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Benzamid-Derivat zu erhalten.
Protokoll 2: In-vitro-Kinase-Inhibitionsassay
Dieses Protokoll beschreibt eine Methode zur Messung der Hemmung der Kinaseaktivität durch die synthetisierten Derivate.[4][5]
Materialien:
-
Zielkinase (z. B. Aurora-Kinase B)
-
Kinase-Substrat-Peptid
-
Adenosintriphosphat (ATP)
-
Testverbindung (Derivat des Methyl-4-fluor-3-hydroxybenzoats)
-
Kinase-Assay-Puffer (z. B. 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) oder ein ähnliches Lumineszenz-basiertes Assay-System
-
Weiße, undurchsichtige 96-Well- oder 384-Well-Platten
Vorgehensweise:
-
Herstellung der Verbindung: Bereiten Sie eine 10 mM Stammlösung der Testverbindung in 100% DMSO vor. Erstellen Sie eine serielle Verdünnungsreihe der Verbindung in DMSO.
-
Kinase-Reaktion:
-
Geben Sie in einer 96-Well-Platte 2.5 µL der seriell verdünnten Verbindung oder der DMSO-Kontrolle in jedes Well.
-
Fügen Sie 2.5 µL der Kinase zu jedem Well hinzu. Inkubieren Sie für 10 Minuten bei Raumtemperatur.
-
Starten Sie die Kinase-Reaktion durch Zugabe von 5 µL der Substrat/ATP-Mischung zu jedem Well.
-
Inkubieren Sie die Platte 60 Minuten lang bei 30 °C.
-
-
ADP-Detektion:
-
Fügen Sie nach der Kinase-Reaktion 10 µL ADP-Glo™ Reagenz zu jedem Well hinzu. 40 Minuten bei Raumtemperatur inkubieren.
-
Fügen Sie 20 µL Kinase-Detektionsreagenz zu jedem Well hinzu. 30 Minuten bei Raumtemperatur inkubieren.
-
-
Datenerfassung und -analyse:
-
Messen Sie die Lumineszenz jedes Wells mit einem Plattenlesegerät.
-
Tragen Sie das Lumineszenzsignal gegen den Logarithmus der Inhibitorkonzentration auf.
-
Passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC₅₀-Wert zu bestimmen.
-
Protokoll 3: Test auf antibakterielle Anfälligkeit (Mikrodilutionsmethode)
Dieses Protokoll wird verwendet, um die minimale Hemmkonzentration (MHK) der synthetisierten Derivate gegen Bakterienstämme zu bestimmen.[6][7][8]
Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Enterococcus faecalis)
-
Mueller-Hinton-Bouillon (MHB)
-
Testverbindungen in DMSO
-
Sterile 96-Well-Platten
-
Bakterieninokulum, standardisiert auf eine Trübung von 0.5 McFarland
Vorgehensweise:
-
Fügen Sie 100 µL MHB in jede Vertiefung einer 96-Well-Platte.
-
Geben Sie 100 µL der Testverbindung in der höchsten Konzentration in die erste Vertiefung jeder Reihe und führen Sie dann serielle 2-fache Verdünnungen über die Platte durch.
-
Bereiten Sie ein Bakterieninokulum vor und verdünnen Sie es, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL in jeder Vertiefung zu erreichen.
-
Inokulieren Sie jede Vertiefung (außer der Sterilitätskontrolle) mit dem Bakterieninokulum.
-
Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und das biologische Screening.
Abbildung 2: Vereinfachter Signalweg der Aurora-Kinase-B-Inhibition.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 7. woah.org [woah.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Methyl 4-Fluoro-3-hydroxybenzoate as a versatile chemical intermediate in synthetic chemistry and drug discovery. Detailed experimental protocols for its synthesis and a key application are provided to guide researchers in their laboratory work.
Application Notes
This compound is a substituted aromatic compound with the molecular formula C₈H₇FO₃.[1] It serves as a valuable building block in organic synthesis, primarily due to the presence of multiple functional groups: a hydroxyl group, a methyl ester, and a fluorine atom on the benzene ring. These features allow for a variety of chemical modifications, making it a key precursor for the synthesis of more complex molecules with potential biological activity.
Key Applications:
-
Intermediate in Heterocyclic Synthesis: A primary application of this compound is in the synthesis of substituted heterocyclic compounds. It is notably used in the preparation of trisubstituted imidazole derivatives, which are scaffolds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1]
-
Precursor for Bioactive Molecules: The structural motif of this compound is found in various compounds explored in drug discovery. For instance, it has been utilized in the synthesis of potential kinase inhibitors and other biologically active molecules.[2]
-
Fluorescent Probe Development: Derivatives of this compound have been investigated for their fluorescent properties. Specifically, they have been used to develop chemosensors, for example, for the detection of aluminum ions (Al³⁺) in biological systems.[1]
-
Radiotracer Synthesis: The fluorine atom in the molecule makes it a candidate for derivatization into ¹⁸F-labeled radiotracers for use in Positron Emission Tomography (PET) imaging, a critical tool in diagnostics and drug development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 214822-96-5 | [3] |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 90.0 to 94.0 °C | [1] |
| Solubility | Soluble in methanol | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 4-Fluoro-3-hydroxybenzoic acid.[6]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 4-Fluoro-3-hydroxybenzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (300 ml) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (15 ml) dropwise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to 70 °C for 60 minutes under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization to afford pure this compound as a white solid.
Workflow for the Synthesis of this compound:
References
Application Notes: The Role of Methyl 4-Fluoro-3-hydroxybenzoate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 4-Fluoro-3-hydroxybenzoate as a key building block in the synthesis of kinase inhibitors. This document outlines a representative synthetic protocol for a hypothetical kinase inhibitor, supported by plausible quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The fluorinated aromatic scaffold is a privileged structure in medicinal chemistry, often enhancing binding affinity and metabolic stability. This compound is a versatile starting material, incorporating a fluorine atom and a hydroxyl group that can be strategically modified to construct complex heterocyclic systems common in many kinase inhibitors. This document details a plausible synthetic route to a novel kinase inhibitor, highlighting the key chemical transformations involving this compound.
Synthesis of a Representative Kinase Inhibitor
The following protocol describes a multi-step synthesis of a hypothetical quinazoline-based kinase inhibitor, starting from this compound.
Part 1: Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 4-Fluoro-3-hydroxybenzoic acid.
Experimental Protocol:
-
Dissolve 4-Fluoro-3-hydroxybenzoic acid (24.7 g, 112.8 mmol) in methanol (300 ml) and cool the solution to 0°C.
-
Add thionyl chloride (15 ml) dropwise to the cooled solution.
-
Heat the reaction mixture at 70°C for 60 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Part 2: Synthesis of a Quinazoline-Based Kinase Inhibitor
This part of the protocol outlines the conversion of this compound into a hypothetical kinase inhibitor. The synthesis involves etherification, nitration, reduction, cyclization, and finally, a substitution reaction to introduce a side chain.
Experimental Protocol:
Step 1: O-Alkylation of this compound
-
To a solution of this compound (17.0 g, 100 mmol) in DMF (200 mL), add potassium carbonate (20.7 g, 150 mmol) and 1-bromo-3-chloropropane (18.8 g, 120 mmol).
-
Heat the mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into ice water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude product, Methyl 3-(3-chloropropoxy)-4-fluorobenzoate.
Step 2: Nitration
-
Dissolve the product from Step 1 (24.6 g, 100 mmol) in concentrated sulfuric acid (100 mL) at 0°C.
-
Add a mixture of fuming nitric acid (7.5 mL) and concentrated sulfuric acid (25 mL) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield Methyl 3-(3-chloropropoxy)-4-fluoro-5-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Suspend the nitrated compound (29.1 g, 100 mmol) in a mixture of ethanol (300 mL) and water (100 mL).
-
Add iron powder (28.0 g, 500 mmol) and a catalytic amount of ammonium chloride (2.7 g, 50 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate to obtain the crude amine, Methyl 5-amino-3-(3-chloropropoxy)-4-fluorobenzoate.
Step 4: Quinazoline Ring Formation
-
Mix the amine from Step 3 (26.1 g, 100 mmol) with formamide (150 mL) and heat to 150°C for 6 hours.
-
Cool the reaction mixture and pour into water.
-
Filter the precipitate, wash with water, and dry to give 6-(3-chloropropoxy)-7-fluoroquinazolin-4(3H)-one.
Step 5: Chlorination of the Quinazolinone
-
Reflux the quinazolinone (24.2 g, 100 mmol) in thionyl chloride (100 mL) with a catalytic amount of DMF for 4 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Triturate the residue with cold diethyl ether to obtain 4-chloro-6-(3-chloropropoxy)-7-fluoroquinazoline as a solid.
Step 6: Final Substitution
-
Dissolve the chlorinated quinazoline (26.1 g, 100 mmol) in isopropanol (200 mL).
-
Add 3-ethynylaniline (12.9 g, 110 mmol) and stir the mixture at 80°C for 3 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with isopropanol and then diethyl ether.
-
Dry the product to yield the final hypothetical kinase inhibitor.
Quantitative Data
The following table summarizes hypothetical inhibitory concentration (IC50) values for the synthesized kinase inhibitor against several relevant kinases.
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| HER2 | 35 |
| VEGFR2 | 150 |
| PDGFRβ | 250 |
| c-Src | >1000 |
Visualizations
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway, a common target for kinase inhibitors.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the key stages in the synthesis of the hypothetical kinase inhibitor.
Application Notes: Esterification of 4-Fluoro-3-hydroxybenzoic Acid
Introduction
4-Fluoro-3-hydroxybenzoic acid is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] Its functional groups, a carboxylic acid and a hydroxyl group, allow for diverse chemical modifications. Esterification of the carboxylic acid moiety is a common and critical transformation, often employed as a protective strategy during subsequent reactions at the hydroxyl group or to synthesize ester derivatives with specific biological activities.[3] This document outlines various protocols for the esterification of 4-Fluoro-3-hydroxybenzoic acid, providing detailed experimental procedures and comparative data to guide researchers in selecting the most suitable method for their specific application.
Several established methods can be employed for the esterification of 4-Fluoro-3-hydroxybenzoic acid, including the Fischer-Speier esterification, Steglich esterification, and reactions involving diazomethane or alkyl halides under basic conditions.[3][4][5] The choice of method depends on factors such as the desired ester, the scale of the reaction, the sensitivity of the starting material, and the available reagents and equipment.
Comparative Data of Esterification Protocols
The following table summarizes various methods for the esterification of 4-Fluoro-3-hydroxybenzoic acid, providing a comparative overview of their reaction conditions and reagents.
| Esterification Method | Alcohol/Alkylating Agent | Catalyst/Reagent | Solvent | General Conditions | Reference |
| Fischer-Speier | Methanol | Thionyl chloride | Methanol | 0°C to 70°C | [6] |
| Fischer-Speier | Methanol | Sulfuric acid | Trimethyl orthoformate | Not specified | [3][7] |
| Basic Esterification | Ethyl iodide | Cesium carbonate | Acetone | Not specified | [3] |
| Steglich Esterification | General Alcohols | DCC/DMAP | Dichloromethane | Room Temperature | [4][8] |
| Diazomethane | - | Diazomethane (CH₂N₂) | Ether | Room Temperature | [5] |
Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.
Detailed Experimental Protocol: Fischer-Speier Esterification of 4-Fluoro-3-hydroxybenzoic Acid to Methyl 4-Fluoro-3-hydroxybenzoate
This protocol details the synthesis of this compound using the Fischer-Speier esterification method with thionyl chloride as the catalyst.[6]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid (24.7 g, 112.8 mmol)
-
Methanol (300 ml)
-
Thionyl chloride (15 ml)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 24.7 g (112.8 mmol) of 4-Fluoro-3-hydroxybenzoic acid in 300 ml of methanol.
-
Cool the solution to 0°C using an ice bath.
-
While stirring, add 15 ml of thionyl chloride dropwise to the solution.
-
After the addition is complete, remove the ice bath and heat the mixture at 70°C for 60 minutes under a reflux condenser.
-
Once the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a white solid.
Quantitative Data for Fischer-Speier Protocol:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Volume (ml) |
| 4-Fluoro-3-hydroxybenzoic acid | 156.12 | 24.7 | 112.8 | - |
| Methanol | 32.04 | - | - | 300 |
| Thionyl chloride | 118.97 | - | - | 15 |
| This compound (Product) | 170.14 | - | - | - |
Experimental Workflow Diagram
Caption: Fischer-Speier esterification workflow.
References
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 3. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]
- 8. Steglich Esterification [organic-chemistry.org]
Synthetic Pathways to Biologically Active Molecules Utilizing Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 4-fluoro-3-hydroxybenzoate is a versatile benzoic acid derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester, provides multiple reaction sites for constructing complex molecular architectures. This document outlines the synthetic routes and detailed protocols for the preparation of two important classes of biologically active compounds using this compound as a key starting material: the transthyretin stabilizer Acoramidis and antimicrobial trisubstituted imidazoles.
The fluorine substituent can enhance metabolic stability and binding affinity of the final compound, while the hydroxyl and methyl ester groups offer convenient handles for further chemical modifications. These characteristics make this compound an attractive starting point for the development of novel therapeutic agents.
Synthesis of Acoramidis (AG10), a Transthyretin Stabilizer
Acoramidis (AG10) is a potent and selective transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloidosis (ATTR), a progressive and fatal disease.[1][2] Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils.[2][3] this compound is a key intermediate in the synthesis of Acoramidis.[4][5]
Signaling Pathway: Transthyretin Stabilization
The mechanism of action of Acoramidis involves the kinetic stabilization of the native TTR tetramer. In ATTR, the dissociation of the TTR tetramer into monomers leads to misfolding and aggregation into amyloid fibrils, which deposit in various organs, particularly the heart, leading to cardiomyopathy.[2] Acoramidis binds to the two thyroxine-binding pockets of the TTR tetramer, effectively cross-linking the two dimers and stabilizing the entire tetrameric structure.[6] This stabilization prevents the initial dissociation step, thereby halting the amyloid cascade.[2]
Caption: Mechanism of Acoramidis in preventing amyloid fibril formation.
Synthetic Workflow
The synthesis of Acoramidis from this compound involves a multi-step process, beginning with the alkylation of the hydroxyl group, followed by the formation of the pyrazole moiety, and concluding with the hydrolysis of the methyl ester.
Caption: Overall synthetic workflow for Acoramidis.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate [5]
-
Materials: this compound (1 equiv), 1,3-dibromopropane (5 equiv), Potassium carbonate (K₂CO₃, 1.2 equiv), N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of this compound (3.0 g, 17.6 mmol) and 1,3-dibromopropane (9.0 mL, 88.2 mmol) in DMF (40 mL) is added K₂CO₃ (2.93 g, 21.2 mmol). The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with ethyl acetate (EtOAc) and washed with brine. The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Yield: 82%[5]
Step 2 & 3: Synthesis of Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate [5]
-
Materials: Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (1 equiv), Acetylacetone (2 equiv), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2 equiv), Benzene, Hydrazine hydrate.
-
Procedure: A solution of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (780 mg, 2.69 mmol) in benzene is added dropwise to a solution of acetylacetone (0.552 mL, 5.38 mmol) and DBU (0.804 mL, 5.38 mmol) in benzene. The reaction is stirred at room temperature for 3 days. The mixture is filtered and concentrated. The residue is then reacted with hydrazine hydrate to form the pyrazole ring. The product is purified by chromatography.
Step 4: Synthesis of Acoramidis (Hydrolysis) [5]
-
Materials: Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate, Lithium hydroxide (LiOH).
-
Procedure: The methyl ester from the previous step is hydrolyzed using a base such as lithium hydroxide in a suitable solvent system (e.g., THF/water) to yield the final product, Acoramidis. The reaction is acidified to precipitate the product, which is then filtered, washed, and dried.
-
Yield (final step): 83.2%[7]
Quantitative Data
| Compound | Parameter | Value | Reference |
| Acoramidis | Binding Affinity (Kd) to TTR | 26 nM | [8] |
| TTR Stabilization | ≥90% | [1][2] | |
| Residence Time on TTR | ~4-fold longer than Tafamidis | [1][9] |
Synthesis of Antimicrobial Trisubstituted Imidazoles
General Synthetic Workflow for Trisubstituted Imidazoles
Caption: General workflow for the synthesis of trisubstituted imidazoles.
Representative Experimental Protocol
This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles.[4] To utilize this compound, it would first need to be converted to the corresponding aldehyde.
-
Materials: Aryl aldehyde (1 mmol), Benzil (1.1 mmol), Substituted aniline (4 mmol), Ammonium acetate (10 mmol), Glacial acetic acid.
-
Procedure: A solution of the aryl aldehyde, benzil, substituted aniline, and ammonium acetate in glacial acetic acid is refluxed for 12 hours. After cooling, the reaction mixture is diluted with water, and the resulting solid precipitate is filtered. The collected solid is washed with 10% acetic acid and water, and then dried to yield the pure trisubstituted imidazole product.
Antimicrobial Activity
Trisubstituted imidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the range of 0.50 to 6.1 µg/mL.[11]
Quantitative Data for Representative Antimicrobial Imidazoles
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria | 625 - 1250 | [4] |
| Gram-negative bacteria | 0.50 - 6.1 | [11] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biologically active molecules. Its utility has been demonstrated in the efficient synthesis of the transthyretin stabilizer Acoramidis and its potential as a precursor for antimicrobial trisubstituted imidazoles is evident. The detailed protocols and associated data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. newapitechnologies.com [newapitechnologies.com]
- 6. Acoramidis for the Treatment of Transthyretin Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 214822-96-5 [smolecule.com]
- 11. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the esterification of 4-Fluoro-3-hydroxybenzoic acid. Key approaches include:
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Thionyl Chloride Mediated Esterification: A highly effective method where thionyl chloride is used to activate the carboxylic acid for reaction with methanol.[1][2]
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Fischer Esterification: A classic acid-catalyzed esterification using an excess of methanol and a strong acid catalyst like sulfuric acid.
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Trimethyl Orthoformate Method: This reagent can be used with an acid catalyst to drive the esterification to completion.[3]
Q2: How can I synthesize the starting material, 4-Fluoro-3-hydroxybenzoic acid?
A2: A common route to 4-Fluoro-3-hydroxybenzoic acid is through the carboxylation of 4-fluorophenol. This involves treating 4-fluorophenol with a base like potassium hydroxide and then introducing carbon dioxide, followed by acidification.[4]
Q3: What are the main challenges I might face during the synthesis of this compound?
A3: Common challenges include incomplete reactions, the formation of impurities, and difficulties in product purification. Specific issues can arise from the choice of esterification method and the handling of reagents.
Q4: How can I monitor the progress of the esterification reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the more polar carboxylic acid starting material from the less polar ester product.[5][6] Staining with a visualizing agent like potassium permanganate or viewing under UV light can help in identifying the spots.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Thionyl chloride is a corrosive and moisture-sensitive reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7] Concentrated acids like sulfuric acid are also highly corrosive. Standard laboratory safety practices should be followed throughout the experimental procedures.
Troubleshooting Guides
Method 1: Thionyl Chloride Mediated Esterification
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the 4-Fluoro-3-hydroxybenzoic acid is completely dry, as moisture will quench the thionyl chloride. Use a slight excess of thionyl chloride and ensure the reaction is heated for a sufficient amount of time.[1] |
| Degradation of thionyl chloride. | Use freshly opened or distilled thionyl chloride for the best results.[7] | |
| Formation of Dark-Colored Impurities | Overheating or prolonged reaction time. | Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating after completion. |
| Reaction with the phenolic hydroxyl group. | While the carboxylic acid is more reactive, some side reactions at the hydroxyl group can occur. Using controlled addition of thionyl chloride at low temperatures can minimize this. | |
| Difficult Purification | Presence of unreacted starting material. | During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[1] |
| Residual thionyl chloride. | After the reaction, remove excess thionyl chloride under reduced pressure. A co-evaporation with a high-boiling point inert solvent like toluene can be effective.[8] |
Method 2: Fischer Esterification
| Problem | Possible Cause | Troubleshooting Solution |
| Low Product Yield | Equilibrium not shifted towards the product. | Use a large excess of methanol (can be used as the solvent) to drive the equilibrium forward.[9] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Inactive catalyst. | Ensure the sulfuric acid catalyst is of good quality and has not been contaminated with water. | |
| Reaction is Slow or Stalls | Insufficient catalyst. | Increase the amount of acid catalyst slightly, but be mindful that too much acid can lead to side reactions and complicate the workup. |
| Low reaction temperature. | Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate. | |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient workup. | Monitor the reaction by TLC until the starting material is consumed. During workup, perform multiple extractions with a basic solution (e.g., saturated sodium bicarbonate) to remove all traces of the acidic starting material.[9] |
Method 3: Trimethyl Orthoformate Method
| Problem | Possible Cause | Troubleshooting Solution |
| Low Product Yield | Hydrolysis of trimethyl orthoformate. | Ensure all glassware is dry and use anhydrous solvents, as trimethyl orthoformate is sensitive to moisture.[10][11] |
| Insufficient reaction time or temperature. | Allow the reaction to proceed for an adequate amount of time, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.[3] | |
| Formation of Side Products | Impurities in the trimethyl orthoformate. | Use high-purity trimethyl orthoformate. Impurities like triazine can sometimes be present in lower-grade reagents.[12] |
| Difficult Workup | Emulsion formation during extraction. | If emulsions form during the aqueous workup, adding a small amount of brine can help to break them. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Thionyl Chloride Method | Fischer Esterification | Trimethyl Orthoformate Method |
| Reagents | 4-Fluoro-3-hydroxybenzoic acid, Methanol, Thionyl Chloride | 4-Fluoro-3-hydroxybenzoic acid, Methanol, Sulfuric Acid | 4-Fluoro-3-hydroxybenzoic acid, Trimethyl Orthoformate, Sulfuric Acid |
| Typical Yield | High (often >90%) | Moderate to High (can be driven to >90% with excess methanol) | High (reported to be nearly quantitative)[13] |
| Reaction Time | 1-2 hours[1] | 2-4 hours | 6 hours[11] |
| Reaction Temperature | 0°C to 70°C[1] | Reflux (approx. 65°C) | Reflux |
| Advantages | High yield, relatively short reaction time. | Inexpensive reagents, simple setup. | Drives reaction to completion by removing water. |
| Disadvantages | Use of corrosive and hazardous thionyl chloride. | Equilibrium reaction requires shifting for high yield. | Reagent is moisture-sensitive. |
Experimental Protocols
Protocol 1: Thionyl Chloride Mediated Esterification
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Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of acid).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise with stirring.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to 70°C for 60 minutes.[1]
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Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Fischer Esterification
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Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-hydroxybenzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-30 equivalents, which also acts as the solvent).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution with stirring.
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Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Protocol 3: Trimethyl Orthoformate Method
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-Fluoro-3-hydroxybenzoic acid (1 equivalent) and trimethyl orthoformate (3-5 equivalents) in a suitable anhydrous solvent like methanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.[3]
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture and quench any remaining trimethyl orthoformate and acid with a basic aqueous solution.
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Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify as necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]
- 4. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Lab 6: Fischer Esterification Flashcards by Yasmeen Mannan [brainscape.com]
- 7. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106946666A - The synthesis technique of trimethyl orthoformate - Google Patents [patents.google.com]
- 13. Buy this compound | 214822-96-5 [smolecule.com]
Technical Support Center: Purification of Methyl 4-Fluoro-3-hydroxybenzoate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-Fluoro-3-hydroxybenzoate by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound obtained from the esterification of 4-Fluoro-3-hydroxybenzoic acid.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethyl Acetate/Hexane, Methanol/Water, or Toluene)
-
Erlenmeyer flasks
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Heating mantle or hot plate
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Reflux condenser
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
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Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature. Common options include ethyl acetate/hexane or methanol/water mixtures.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
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Analysis: Determine the melting point and yield of the purified product. The expected melting point is in the range of 90-94°C.[1][2]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇FO₃ | [3][4] |
| Molecular Weight | 170.14 g/mol | [3][4] |
| Melting Point | 90-94 °C | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in methanol | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guides & FAQs
Q1: My compound is not dissolving in the hot solvent.
A1:
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Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves completely.
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Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should readily dissolve the compound at its boiling point. If the compound remains insoluble even after adding a significant amount of boiling solvent, you will need to select a different solvent.
-
Presence of Insoluble Impurities: The crude product may contain insoluble impurities. If most of the solid has dissolved but some particles remain, proceed with hot filtration to remove them.
Q2: No crystals are forming upon cooling.
A2:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystal formation.
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Too Much Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.
-
Cooling Too Rapidly: If the solution is cooled too quickly, it can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.
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Slower Cooling: Allow the solution to cool more slowly to encourage the formation of crystals.
-
Change Solvent System: Consider using a different solvent or a mixed solvent system with a lower boiling point.
Q4: The yield of my recrystallized product is very low.
A4:
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Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out with the impurities. Ensure your filtration apparatus is pre-warmed.
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Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.
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Inherent Solubility: Some product will always be lost due to its solubility in the mother liquor, even at low temperatures.
Q5: The recrystallized product is still colored.
A5:
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Ineffective Decolorization: The amount of activated charcoal used may have been insufficient to remove all colored impurities. You can repeat the recrystallization and use a slightly larger amount of charcoal. Note that using too much charcoal can lead to a loss of the desired product.
-
Co-crystallization of Impurities: The colored impurity may have similar solubility properties to your product and is co-crystallizing. A different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 4-Fluoro-3-hydroxybenzoic acid using methanol as both the reagent and solvent, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Q2: What are the primary side products I should expect in this synthesis?
A2: During the synthesis of this compound, three main side products or impurities are commonly encountered:
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Unreacted 4-Fluoro-3-hydroxybenzoic Acid: Due to the reversible nature of Fischer esterification, the reaction may not go to completion, leaving residual starting material.[2]
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Methyl 4-fluoro-3-methoxybenzoate: O-methylation of the phenolic hydroxyl group can occur, resulting in a di-methylated side product.
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Water: A direct byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials via hydrolysis, especially during workup.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material, 4-Fluoro-3-hydroxybenzoic acid, is significantly more polar than the product, this compound, and will have a lower Rf value. A mobile phase system such as ethyl acetate/hexane (e.g., 30:70 v/v) on a silica plate can effectively separate the starting material, product, and the less polar O-methylated side product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Symptom: After workup, the isolated yield of this compound is significantly lower than expected. TLC analysis of the crude product shows a large spot corresponding to the starting material.
Cause: The Fischer esterification is an equilibrium-controlled reaction. Insufficient reaction time or suboptimal conditions can result in a low conversion rate.
Solutions:
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Increase Excess of Methanol: Use a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the ester product according to Le Châtelier's principle.
-
Ensure Anhydrous Conditions: Any water present at the start or produced during the reaction can push the equilibrium back to the reactants. Use dry glassware and anhydrous reagents.
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Remove Water As It Forms: For larger-scale reactions, using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove the water byproduct and drive the reaction to completion.
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Increase Reaction Time or Temperature: Refluxing for a longer period (e.g., 4-6 hours) can help push the reaction to completion.
Issue 2: Presence of O-Methylated Side Product
Symptom: NMR or GC-MS analysis of the purified product indicates the presence of Methyl 4-fluoro-3-methoxybenzoate. On TLC, this impurity appears as a less polar spot (higher Rf) than the desired product.
Cause: The phenolic hydroxyl group is nucleophilic and can be methylated under the reaction conditions, especially if a potent methylating agent is formed or if reaction temperatures are excessively high for prolonged periods.
Solutions:
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Control Reaction Temperature: Avoid unnecessarily high temperatures or prolonged heating, which can favor the O-methylation side reaction.
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Choice of Catalyst: While effective, stronger acid catalysts might promote side reactions. Use the minimum effective concentration of the catalyst.
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Purification: If the side product forms, it must be removed via purification. Due to the difference in polarity, column chromatography is highly effective.
Issue 3: Difficulty in Purifying the Product
Symptom: After an initial workup (e.g., washing with sodium bicarbonate), the product is still impure, containing either starting material or the O-methylated side product.
Cause: A simple acid-base wash may not be sufficient to remove all impurities, especially the structurally similar O-methylated ether.
Solutions:
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Acid-Base Wash: To remove unreacted 4-Fluoro-3-hydroxybenzoic acid, dissolve the crude product in an organic solvent like ethyl acetate and wash thoroughly with a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move to the aqueous layer.
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Column Chromatography: This is the most effective method for separating the desired product from the O-methylated side product. The desired product is more polar due to the free hydroxyl group.
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) is recommended. The less polar Methyl 4-fluoro-3-methoxybenzoate will elute first, followed by the desired product.
-
-
Recrystallization: If the product is obtained as a solid, recrystallization can be an effective final purification step.
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Solvent System: A mixture of a solvent in which the compound is soluble (like ethyl acetate or toluene) and an anti-solvent in which it is less soluble (like hexane) is often effective.[3] Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow it to cool slowly to form pure crystals.
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Data Presentation
The following table summarizes the key compounds involved in the synthesis and their typical analytical characteristics. Actual yields may vary based on reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role | Expected TLC Rf* |
| 4-Fluoro-3-hydroxybenzoic Acid | C₇H₅FO₃ | 156.11 | Starting Material | Low (~0.1-0.2) |
| This compound | C₈H₇FO₃ | 170.14 | Product | Medium (~0.4-0.5) |
| Methyl 4-fluoro-3-methoxybenzoate | C₉H₉FO₃ | 184.16 | Side Product | High (~0.6-0.7) |
*Note: Rf values are illustrative and highly dependent on the exact TLC conditions (plate, solvent system, and concentration).
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 4-Fluoro-3-hydroxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-30 eq), which acts as both reactant and solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) while cooling the flask in an ice bath.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (2x), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., 5% ethyl acetate in hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the esterification of 4-Fluoro-3-hydroxybenzoic acid.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yield in Fischer-type esterification is a common problem, often attributable to several factors:
-
Reaction Equilibrium: The esterification of a carboxylic acid with an alcohol is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Incomplete Reaction: Reaction time or temperature may be insufficient for the reaction to reach completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.
-
Reagent Quality: The purity of the starting materials, 4-Fluoro-3-hydroxybenzoic acid and methanol, is critical. Moisture in the reagents or solvent can inhibit the reaction.
-
Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the reaction rate and yield. Strong acids like sulfuric acid are effective, but other catalysts might offer better performance for this specific substrate.[1]
Q2: How can I drive the esterification reaction towards completion?
A2: To favor the formation of the ester product, you can:
-
Use Excess Alcohol: Employing methanol as both the reactant and the solvent creates a large excess, shifting the equilibrium towards the product side according to Le Chatelier's principle.
-
Remove Water: While technically challenging for this specific reaction setup, using a dehydrating agent or a setup that allows for water removal can improve yields.
-
Optimize Reaction Conditions: Increase the reaction time or temperature, based on TLC monitoring, to ensure the reaction has proceeded as far as possible. Common conditions involve heating at 70°C for at least one hour.
Q3: I am struggling with the purification of the final product. What are common impurities and the best work-up procedures?
A3: Common impurities include unreacted 4-Fluoro-3-hydroxybenzoic acid and potential side-products. An effective work-up procedure is essential for isolating a pure product:
-
Neutralization: After the reaction, the mixture should be concentrated to remove excess methanol and thionyl chloride (if used). The residue is then redissolved in an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial as it neutralizes the acidic catalyst and removes any unreacted carboxylic acid by converting it into its water-soluble sodium salt.
-
Brine Wash: A subsequent wash with saturated brine (NaCl solution) helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[2] The product can then be further purified by recrystallization if necessary.
Q4: Are there alternative catalysts to thionyl chloride or sulfuric acid for this synthesis?
A4: Yes, several other catalysts can be used for the esterification of fluorinated aromatic acids.[3] While strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common, Lewis acids or heterogeneous catalysts are also options.[1] For example, a method using trimethyl orthoformate with sulfuric acid has been reported for the esterification of 4-fluoro-3-hydroxybenzoic acid.[4] Heterogeneous catalysts like UiO-66-NH₂ have also been shown to be effective for methyl esterification of similar compounds, which can simplify catalyst removal.[1][3]
Data Presentation: Reaction Conditions
The following tables summarize different reported conditions for the synthesis of this compound.
Table 1: Thionyl Chloride Mediated Esterification
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-hydroxy-benzoic acid | [2] |
| Reagents | Methanol, Thionyl Chloride | [2] |
| Solvent | Methanol | [2] |
| Temperature | 0°C (addition), then 70°C (reaction) | [2] |
| Reaction Time | 60 minutes at 70°C | [2] |
| Work-up | EtOAc, sat. NaHCO₃, sat. Brine | [2] |
Table 2: Alternative Esterification and Catalyst Conditions
| Method/Catalyst | Reagents | Typical Conditions | Key Advantage | Reference |
| Trimethyl Orthoformate | Trimethyl orthoformate, H₂SO₄ | Not specified | Alternative to thionyl chloride | [4] |
| Heterogeneous Catalyst (UiO-66-NH₂) | Methanol | Heat at 150°C for 10 hours | Easy catalyst removal by filtration | [1][3] |
| Brønsted Acids (H₂SO₄, p-TsOH) | Methanol | Reflux for 1-10 hours | Common, readily available | [1] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from a reported synthesis of this compound.[2]
-
Reaction Setup: Dissolve 4-Fluoro-3-hydroxy-benzoic acid (1.0 eq) in methanol (approx. 12 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Add thionyl chloride (approx. 1.5 eq) dropwise to the cooled solution while stirring. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 70°C. Maintain this temperature for 60 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with saturated brine.
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Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield this compound, typically as a white solid.
Visualizations
The following diagrams illustrate the synthesis pathway, a general experimental workflow, and a troubleshooting guide.
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]
Technical Support Center: Reactions Involving Methyl 4-Fluoro-3-hydroxybenzoate
Welcome to the technical support center for troubleshooting chemical reactions involving Methyl 4-Fluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for specific reaction types.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary reactive sites: the phenolic hydroxyl group and the methyl ester. The hydroxyl group can undergo reactions such as O-alkylation (e.g., Williamson ether synthesis) and acylation. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring itself can also participate in electrophilic aromatic substitution, though the existing substituents will direct the position of new groups.
Q2: What are some common challenges when working with this molecule?
A2: Due to the presence of multiple functional groups, chemoselectivity can be a challenge. For instance, when performing reactions at the hydroxyl group, the ester functionality might also react, especially under basic conditions. The fluorine atom enhances the acidity of the phenolic proton, which can be advantageous but also requires careful selection of bases to avoid side reactions. Purification can also be challenging due to the polarity of the molecule and potential byproducts.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. The starting material is relatively polar due to the free hydroxyl group. Upon successful alkylation or acylation of the hydroxyl group, the product will be less polar and thus have a higher Rf value on the TLC plate. For hydrolysis of the ester, the resulting carboxylic acid will be more polar than the starting ester, leading to a lower Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of reaction mixtures.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[1] In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride can be released.[1]
Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)
The O-alkylation of the phenolic hydroxyl group is a common reaction for this substrate, for instance, in the synthesis of the pharmaceutical compound Acoramidis.[2]
Problem: Low or no conversion of the starting material.
This is often observed as a prominent spot of the starting material on a TLC plate after the expected reaction time.
| Potential Cause | Recommended Solution |
| Insufficiently Strong Base | The phenoxide needs to be formed for the reaction to proceed. While K₂CO₃ is commonly used, for less reactive alkyl halides, a stronger base like Cs₂CO₃ or NaH might be necessary. |
| Poor Quality Alkylating Agent | Ensure the alkylating agent (e.g., 1,3-dibromopropane) is not degraded. Use a freshly opened bottle or purify it before use. |
| Low Reaction Temperature | Williamson ether synthesis often requires heating.[3] If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C and monitor the progress. |
| Inappropriate Solvent | Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide.[3] |
Problem: Formation of multiple products or significant side reactions.
This can manifest as multiple new spots on the TLC plate, making purification difficult.
| Potential Cause | Recommended Solution |
| Dialkylation of the Alkylating Agent | If using a dihalide like 1,3-dibromopropane, a common side product is the dimer where two molecules of the phenol have reacted with one molecule of the dihalide. To minimize this, use a significant excess of the dihalide (e.g., 5 equivalents or more). |
| C-Alkylation | While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, especially at higher temperatures.[4] Using a milder base and lower reaction temperature can help to suppress this side reaction. |
| Hydrolysis of the Ester Group | If the reaction is run for an extended period at high temperatures with a strong base, hydrolysis of the methyl ester can occur. Monitor the reaction closely and avoid unnecessarily long reaction times. |
Experimental Protocol: O-Alkylation with 1,3-dibromopropane
This protocol is adapted from the synthesis of an intermediate for Acoramidis.[2]
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To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.2 equivalents).
-
Add 1,3-dibromopropane (5 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for O-Alkylation Troubleshooting
Caption: Troubleshooting workflow for O-alkylation reactions.
Troubleshooting Guide: Ester Hydrolysis
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be a desired transformation or an unwanted side reaction.
Problem: Incomplete hydrolysis of the ester.
This is indicated by the presence of the starting material in the final product after workup.
| Potential Cause | Recommended Solution |
| Insufficient Base/Acid | For base-mediated hydrolysis (saponification), ensure at least one equivalent of a strong base like NaOH or LiOH is used. For acid-catalyzed hydrolysis, a sufficient concentration of a strong acid like HCl or H₂SO₄ in excess water is needed to drive the equilibrium. |
| Low Reaction Temperature | Ester hydrolysis can be slow at room temperature. Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. |
| Steric Hindrance | While not a major issue for this specific molecule, bulky groups near the ester can slow down hydrolysis. In such cases, longer reaction times or higher temperatures may be required. |
| Inappropriate Solvent | The reaction requires water to proceed. If using a co-solvent like THF or methanol to dissolve the ester, ensure there is a sufficient amount of water present.[5] |
Problem: Unwanted ester hydrolysis during other reactions or workup.
This can lead to reduced yields of the desired product.
| Potential Cause | Recommended Solution |
| Prolonged Exposure to Basic/Acidic Conditions | During the workup of other reactions, minimize the time the product is in contact with aqueous acidic or basic solutions. Perform extractions quickly. |
| Use of Strong Bases in Workup | When neutralizing acidic catalysts, use a mild base like saturated sodium bicarbonate solution instead of strong bases like NaOH, and perform the wash at a low temperature (e.g., 0 °C).[6] |
| High Temperatures During Workup | Avoid heating the product in the presence of acidic or basic aqueous solutions. |
Experimental Protocol: Base-Mediated Ester Hydrolysis
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Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add a solution of LiOH (2-3 equivalents) in water.
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Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and carefully acidify with dilute HCl to a pH of around 3-4.
-
Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the carboxylic acid.
Decision Tree for Ester Hydrolysis Issues
Caption: Decision tree for troubleshooting ester hydrolysis problems.
Troubleshooting Guide: Acylation of the Hydroxyl Group
Acylation of the phenolic hydroxyl group is another key transformation.
Problem: Low yield of the acylated product.
This can be due to incomplete reaction or side reactions.
| Potential Cause | Recommended Solution |
| Inactive Acylating Agent | Acyl halides and anhydrides can be sensitive to moisture. Use fresh or purified reagents. |
| Insufficient Base/Catalyst | Acylation of phenols is often catalyzed by a base (e.g., pyridine, triethylamine) to deprotonate the phenol, or by an acid to activate the acylating agent. Ensure the appropriate catalyst is used in sufficient quantity. |
| C-Acylation (Fries Rearrangement) | In the presence of Lewis acids like AlCl₃, the initially formed O-acylated product can rearrange to a C-acylated product (aryl ketone). To favor O-acylation, avoid Lewis acid catalysts. |
| Steric Hindrance | If using a bulky acylating agent, the reaction may be slow. Increased temperature or a more potent catalyst may be required. |
Experimental Protocol: General Acylation with an Acyl Halide
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Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or pyridine.
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Cool the solution in an ice bath.
-
Add a base such as pyridine or triethylamine (1.1-1.5 equivalents).
-
Slowly add the acyl halide (1.1 equivalents).
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction with water or dilute acid.
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Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
References
Technical Support Center: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate. It focuses on alternative catalytic methods for the esterification of 4-Fluoro-3-hydroxybenzoic acid, offering comparisons to traditional approaches.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing the precursor, 4-Fluoro-3-hydroxybenzoic acid?
A1: Two primary routes for synthesizing the precursor acid are the Kolbe-Schmitt reaction of 4-fluorophenol and a multi-step synthesis starting from 4-bromo-1-fluoro-2-methoxybenzene involving a copper-catalyzed cyanation.[1][2]
Q2: What are the main challenges in the traditional Fischer esterification of 4-Fluoro-3-hydroxybenzoic acid?
A2: Traditional Fischer esterification using strong mineral acids like H₂SO₄ can lead to challenges in product purification, catalyst removal, and potential side reactions. The reaction is also an equilibrium process, requiring either a large excess of alcohol or the continuous removal of water to achieve high yields.[3][4][5]
Q3: What are the advantages of using heterogeneous solid acid catalysts for this esterification?
A3: Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and solid metal oxides, offer significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions, which can lead to cleaner reactions and simpler work-ups.[6][7]
Q4: What should I consider when choosing an enzyme catalyst for the esterification?
A4: When using a lipase for esterification, crucial factors to consider are the choice of solvent (or solvent-free conditions), the water content of the reaction medium, and potential substrate or product inhibition.[8][9] Excess water can promote the reverse hydrolysis reaction, reducing the ester yield.[8][10][11][12]
Q5: Can the hydroxyl group on the aromatic ring interfere with the esterification reaction?
A5: The phenolic hydroxyl group is generally less reactive towards esterification under acidic conditions compared to the carboxylic acid. However, under certain conditions or with highly reactive reagents, side reactions involving the hydroxyl group are possible. It is crucial to select a catalytic system that chemoselectively targets the carboxylic acid.
Alternative Catalyst Performance
The following table summarizes the performance of various alternative catalysts for the synthesis of this compound via esterification of 4-Fluoro-3-hydroxybenzoic acid, compared to a traditional method.
| Catalyst System | Catalyst Loading | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Traditional Acid Catalyst | ||||||
| Thionyl Chloride (SOCl₂) | Stoichiometric | Methanol | 70 | 1 | High (not specified) | A common, high-yielding method, but uses a stoichiometric reagent rather than a catalyst.[13] |
| Heterogeneous Solid Acid Catalysts | ||||||
| UiO-66-NH₂ (MOF) | Not specified | Methanol | Not specified | 10 | High (up to 169.86% relative conversion) | Effective for various fluorinated benzoic acids. The reaction time is significantly reduced compared to other methods.[14] |
| Zr/Ti Solid Acid | Not specified | Methanol | Not specified | Not specified | Good (e.g., 34.1% for benzoic acid) | A promising green alternative, though specific data for the target molecule is limited.[15] |
| Enzyme Catalyst | ||||||
| Carica papaya Lipase | Not specified | 1-Butanol | 55 | >70 | ~20% (for lauric acid) | Demonstrates the feasibility of enzymatic esterification, though optimization for the specific substrate is needed.[8][12] |
| Novozym® 435 (Lipase) | 50 mg | Octanol | 60 | 12 | up to 95.3% (for chlorogenic acid) | High yield achieved under ultrasonication in a solvent-free system for a different substituted hydroxy acid.[16] |
Experimental Protocols
Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol (Kolbe-Schmitt Reaction)
This protocol is adapted from a patented method.[2]
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In a suitable reaction vessel, dissolve 15g of 4-fluorophenol and 11.2g of potassium hydroxide in 50mL of distilled water at 20°C.
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Heat the mixture to a temperature between 40-60°C.
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Introduce carbon dioxide gas into the reaction mixture and maintain the reaction for 2 hours.
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After 2 hours, stop the flow of carbon dioxide.
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Carefully add 20mL of 0.98mol/L concentrated sulfuric acid dropwise to the reaction mixture over 5 minutes while stirring.
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Heat the mixture to reflux at 110-120°C for 4 hours.
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Cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate.
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Combine the organic phases, wash three times with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield 3-hydroxy-4-fluorobenzoic acid. The reported yield is approximately 73.1%.[2]
Esterification using UiO-66-NH₂ Catalyst
This is a general procedure based on the esterification of fluorinated aromatic carboxylic acids.[14][17]
-
Catalyst Synthesis (UiO-66-NH₂):
-
Mix 7.6 g of ZrCl₄ and 3.6 g of 2-aminoterephthalic acid (BDC-NH₂) in 72 mL of DMF in a Teflon-lined autoclave.
-
Heat the autoclave at 150°C for 24 hours.
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After cooling, wash the resulting yellow solid with DMF and then methanol.
-
Perform a solvent exchange with dichloromethane (DCM).
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Dry the catalyst at 100°C for 8 hours and activate under the same conditions before use.[17]
-
-
Esterification Reaction:
-
In a reaction vessel, add 4-Fluoro-3-hydroxybenzoic acid, the synthesized UiO-66-NH₂ catalyst, and an excess of methanol.
-
Stir the reaction mixture at a suitable temperature (e.g., reflux).
-
Monitor the reaction progress using TLC or GC. A reaction time of 10 hours has been reported to be effective for similar substrates.[14]
-
Upon completion, separate the catalyst by filtration.
-
Remove the excess methanol and purify the product by recrystallization or column chromatography.
-
Esterification using Lipase Catalyst (General Protocol)
This protocol is based on general principles of enzyme-catalyzed esterification.[8][12][16]
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To a reaction vessel, add 4-Fluoro-3-hydroxybenzoic acid and methanol.
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Add the immobilized lipase (e.g., Novozym® 435) to the mixture. The reaction can be performed in a solvent-free system or in a non-polar organic solvent.
-
For enhanced reaction rates, ultrasonication can be applied.
-
Maintain the reaction at a mild temperature (e.g., 50-60°C) to ensure enzyme stability.
-
Monitor the reaction progress. Note that reaction times can be longer than traditional chemical methods.
-
Once the reaction reaches equilibrium or completion, separate the immobilized enzyme by filtration for potential reuse.
-
Purify the product from the reaction mixture.
Troubleshooting Guides
General Esterification Issues
Problem: Low or no conversion to the ester.
-
Possible Cause: The reaction has not reached equilibrium, or the equilibrium is unfavorable.
-
Solution: Increase the reaction time. Use a large excess of methanol to shift the equilibrium towards the product. Ensure the removal of water, either by using a Dean-Stark trap (if applicable with the solvent) or by adding a dehydrating agent.[3][5]
Problem: Difficulty in purifying the product.
-
Possible Cause: Presence of unreacted carboxylic acid or side products.
-
Solution: After the reaction, perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. Be cautious, as this may cause hydrolysis of the ester if not done carefully. Recrystallization or column chromatography may be necessary for high purity.
Heterogeneous Catalyst (e.g., UiO-66-NH₂) Issues
Problem: Low catalytic activity.
-
Possible Cause: The catalyst may be deactivated or the active sites may be blocked.
-
Solution: Ensure the catalyst is properly activated before use by heating under vacuum.[17] For recycled catalysts, perform a regeneration step which may involve washing with a suitable solvent to remove adsorbed species.
Problem: Catalyst is difficult to recover after the reaction.
-
Possible Cause: The catalyst particles are too fine, passing through the filter medium.
-
Solution: Use centrifugation to pellet the catalyst before decanting the reaction mixture.[18] Alternatively, use a finer filter paper or a membrane filter.
Problem: Decreased catalyst performance after recycling.
-
Possible Cause: Leaching of the active metal from the support or irreversible poisoning of the catalytic sites.
-
Solution: Analyze the reaction mixture for leached metals using techniques like ICP. A partial re-activation of the catalyst may be necessary before reuse.[18]
Enzyme Catalyst (Lipase) Issues
Problem: Low ester yield.
-
Possible Cause: The water content in the reaction medium is too high, favoring hydrolysis.
-
Solution: Use anhydrous solvents and reagents. Consider adding molecular sieves to remove water produced during the reaction.[10] The optimal water activity (aw) for many lipases in organic media is low (<0.2).[11]
Problem: The reaction stops before completion.
-
Possible Cause: Enzyme inhibition by the alcohol (methanol) or the carboxylic acid substrate. Enzyme denaturation at high temperatures.
-
Solution: Perform the reaction at a lower temperature to maintain enzyme stability.[8] Investigate the optimal substrate concentration to avoid inhibition. A stepwise addition of the alcohol might be beneficial.
Problem: Inconsistent results between batches.
-
Possible Cause: Variability in the activity of the enzyme preparation.
-
Solution: Ensure consistent storage and handling of the enzyme. Determine the activity of each new batch of enzyme before use to normalize the amount used in the reaction.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Ester Yield
Caption: Troubleshooting flowchart for low yield in esterification reactions.
References
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Water Sorbent on Lipase-Catalysed Esterification of Fatty Acid [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 14. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Methyl 4-Fluoro-3-hydroxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The most common stationary phase for purifying polar aromatic compounds like this compound is silica gel (SiO₂)[1]. However, due to the presence of a phenolic hydroxyl group, issues like peak tailing can occur from interactions with acidic silanol groups on the silica surface[2]. If such problems arise, consider the following alternatives:
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Deactivated Silica Gel: Treating silica gel with a base like triethylamine can reduce its acidity[3].
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Neutral or Basic Alumina (Al₂O₃): Alumina can be a good alternative, especially for compounds that are sensitive to the acidic nature of silica gel[3][4].
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Bonded Phases: For challenging separations, amine-bonded or cyano-bonded silica phases can offer different selectivity and improved peak shape[3].
Q2: Which mobile phase system should I start with for the column chromatography of this compound?
A2: A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether[5]. You can determine the optimal solvent ratio by first running a thin-layer chromatography (TLC) analysis. The ideal eluent system should provide a retention factor (Rf) value of approximately 0.25-0.35 for the desired compound[5].
Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Streaking is a common issue when purifying phenolic compounds on silica gel. The primary causes are:
-
Strong Interaction with Silica: The acidic silanol groups on silica gel can strongly interact with the phenolic hydroxyl group, leading to poor peak shape and streaking[2].
-
Inappropriate Solvent System: The chosen eluent may not be polar enough to effectively move the compound along the stationary phase.
-
Column Overload: Loading too much sample can saturate the stationary phase[2].
Solutions:
-
Add a Polar Modifier: Incorporate a small amount of a more polar solvent like methanol into your eluent system (e.g., 1-10% methanol in dichloromethane)[3][4][6].
-
Use a Toluene-Based System: Some researchers report better separation of aromatic compounds by using toluene in the mobile phase, for instance, 10% ethyl acetate in toluene[4].
-
Deactivate the Silica Gel: As mentioned in Q1, pre-treating the silica gel with a base can help minimize unwanted interactions[3].
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a bonded-phase silica[3][4].
Q4: I am not getting good separation between my product and a polar impurity. What can I do?
A4: If you are struggling to separate this compound from a polar impurity, you can try the following:
-
Optimize the Mobile Phase:
-
Run a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography run. This can improve the resolution of compounds with different polarities[3].
-
Change the Solvent System: Experiment with different solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation[3][4].
-
-
Try a Different Stationary Phase: Different stationary phases offer different separation mechanisms. If silica gel is not providing adequate separation, alumina or a bonded phase might yield better results[3].
Q5: My compound seems to be decomposing on the column. How can I prevent this?
A5: Decomposition on silica gel can occur with sensitive compounds. To mitigate this:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a while, and then develop it to see if any degradation occurs.
-
Use a Deactivated Stationary Phase: Deactivating the silica gel with a base or using a less acidic stationary phase like neutral alumina can prevent acid-catalyzed degradation[3].
-
Work Quickly: Do not let the compound remain on the column for an extended period.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | Inappropriate eluent system. | Optimize the solvent system using TLC. A common starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[5] |
| Streaking of the compound on the column. | The compound is too polar for the eluent; the column is overloaded; strong interaction with silica. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. Ensure the amount of crude product loaded is appropriate for the column size. Consider deactivating the silica or using an alternative stationary phase like alumina.[2][3][4][5] |
| The compound is not eluting from the column. | The mobile phase is not polar enough; the compound may have decomposed on the column. | Gradually increase the polarity of the mobile phase. If the compound still doesn't elute, it may have degraded. Test compound stability on silica beforehand.[6] |
| Cracking of the silica gel bed. | Improper packing of the column; the column ran dry. | Ensure the silica gel is packed as a uniform slurry and the solvent level is always kept above the top of the stationary phase.[5] |
| Peak tailing in the collected fractions. | Secondary interactions with residual silanol groups on the silica surface. | Add a small amount of a modifier like triethylamine or a more polar solvent like methanol to the eluent. Using a high-purity, end-capped silica gel or switching to a different stationary phase can also minimize this issue.[2][3] |
Experimental Workflow
Below is a generalized workflow for troubleshooting the column chromatography purification of this compound.
References
Preventing decomposition of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of Methyl 4-Fluoro-3-hydroxybenzoate during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing direct causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., yellowing, browning) | Oxidation due to prolonged exposure to air and/or light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8°C) is recommended. |
| Unexpected peaks in HPLC/LC-MS analysis of a newly prepared solution | Hydrolysis of the methyl ester to 4-Fluoro-3-hydroxybenzoic acid, especially if the solution is basic. | Prepare solutions in a neutral or slightly acidic pH range (ideally pH 3-6). Use aprotic solvents like acetonitrile or THF for temporary storage if aqueous solutions are not required. Analyze freshly prepared solutions whenever possible. |
| Decreased assay of the compound over time in an aqueous solution | A combination of hydrolysis and/or oxidative degradation. | Buffer the solution to a pH between 3 and 6. De-gas the solvent before use to remove dissolved oxygen. Store solutions in the dark and at reduced temperatures (2-8°C). |
| Formation of precipitates in solution | The precipitate could be the less soluble hydrolysis product, 4-Fluoro-3-hydroxybenzoic acid. | Confirm the identity of the precipitate using analytical techniques. If it is the hydrolysis product, prepare fresh solutions and ensure the pH is maintained in the stable range (pH 3-6). |
| Inconsistent results in bioassays | Degradation of the compound leading to lower effective concentrations and the presence of degradants that may have different biological activities. | Implement strict storage and handling procedures for both the solid compound and its solutions. Perform regular quality control checks of the compound's purity via HPLC. |
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: The ester group can be hydrolyzed to form 4-Fluoro-3-hydroxybenzoic acid and methanol. This reaction is catalyzed by acidic or, more significantly, basic conditions.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of colored by-products.
What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and refrigerated at 2-8°C for long-term storage.[1][2]
What is the recommended solvent for preparing stock solutions?
Methanol is a suitable solvent for preparing stock solutions of this compound.[3] For aqueous experiments, it is advisable to buffer the solution to a pH between 3 and 6 to minimize hydrolysis.
How does pH affect the stability of this compound in aqueous solutions?
Based on studies of similar phenolic esters like methylparaben, the compound is most stable in a slightly acidic to neutral pH range (pH 3-6).[4] In alkaline conditions (pH > 7), the rate of hydrolysis of the ester group increases significantly.
Is this compound sensitive to light?
Phenolic compounds are often sensitive to light, which can promote oxidative degradation. Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber-colored containers or by wrapping containers in aluminum foil.
Quantitative Stability Data
The following table summarizes stability data for methylparaben, a structurally related compound. This data can be used as an estimate for the stability of this compound, but experimental verification is recommended.
| Parameter | Condition | Value (for Methylparaben) | Reference |
| Thermal Stability | Onset of decomposition (TGA) | Stable up to ~130°C | General knowledge on parabens |
| Hydrolysis | pH for maximum stability | pH 3-6 | [4] |
| Half-life at pH 8 (25°C) | ~60 days | [5] | |
| Photostability | Degradation under UV light | Susceptible to photodegradation | [6][7][8] |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep in the dark at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution in methanol.
-
Photodegradation: Expose a 100 µg/mL solution in methanol to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
5. Stability-Indicating HPLC Method:
-
A reverse-phase C18 column is typically suitable.
-
The mobile phase can be a gradient of acetonitrile and water (with 0.1% formic acid).
-
Set the UV detection wavelength at the λmax of this compound.
-
The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of Methyl 4-Fluoro-3-hydroxybenzoate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the Fischer esterification of 4-Fluoro-3-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or by using thionyl chloride (SOCl₂).[1][2][3] The thionyl chloride method is often favored for its ability to drive the reaction to completion by converting the carboxylic acid to a more reactive acyl chloride intermediate and by producing gaseous byproducts (SO₂ and HCl) that are easily removed.[4]
Q2: What are the primary challenges when scaling up the thionyl chloride-mediated esterification?
A2: Scaling up this synthesis presents several key challenges:
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Exothermic Reaction Control: The reaction of thionyl chloride with methanol is highly exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of byproducts.
-
Gas Evolution Management: The reaction generates significant volumes of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4] A robust off-gas scrubbing system is mandatory to neutralize these corrosive and toxic gases.
-
Impurity Profile: Side reactions can become more prominent at scale, potentially leading to a more complex impurity profile. Common impurities may arise from the reaction of thionyl chloride with methanol to form methyl chloride.
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Material Compatibility: The corrosive nature of thionyl chloride and the acidic reaction mixture requires careful selection of reactor materials to prevent equipment damage.
-
Work-up and Purification: Neutralizing and removing excess thionyl chloride and isolating the pure product can be more challenging at an industrial scale.
Q3: Are there alternative, more "green" catalysts for this esterification?
A3: Yes, research into greener alternatives to strong mineral acids and thionyl chloride is ongoing. Solid acid catalysts, such as modified montmorillonite K10 clay or sulfonic acid-functionalized silica, have been used for the esterification of substituted benzoic acids.[5][6] These catalysts offer advantages like easier separation from the reaction mixture, potential for recycling, and reduced corrosivity. However, reaction kinetics and overall cost-effectiveness need to be evaluated for industrial-scale applications.
Q4: How does the quality of the starting material, 4-Fluoro-3-hydroxybenzoic acid, impact the synthesis?
A4: The purity of the starting 4-Fluoro-3-hydroxybenzoic acid is crucial for a successful scale-up. Impurities in the starting material can be carried through the synthesis and complicate the purification of the final product. It is essential to have a thorough understanding of the impurity profile of the raw material to anticipate and control the purity of the final this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or increasing the reaction temperature cautiously. | Esterification is an equilibrium reaction. Driving it to completion may require more time or energy. |
| Insufficient Catalyst | If using a catalytic amount of acid, ensure it is not being consumed by basic impurities in the starting materials or solvent. Consider a modest increase in catalyst loading. | The catalyst is essential for activating the carboxylic acid. |
| Hydrolysis During Work-up | During the aqueous work-up, use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and keep the temperature low (perform washes with cold solutions). Minimize contact time with aqueous layers.[1] | Esters can hydrolyze back to the carboxylic acid under acidic or basic aqueous conditions, especially at elevated temperatures. |
| Loss During Purification | Optimize the recrystallization solvent and procedure to ensure maximum recovery of the product while effectively removing impurities. | The choice of solvent and cooling rate can significantly impact the yield of crystalline product. |
Issue 2: Product Purity Issues and Byproduct Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Methyl Chloride | When using thionyl chloride, maintain a low reaction temperature during its addition to methanol to minimize the formation of methyl chloride. | Thionyl chloride can react with alcohols to form alkyl chlorides, especially at higher temperatures. |
| Presence of Unreacted 4-Fluoro-3-hydroxybenzoic Acid | Ensure the reaction has gone to completion. During work-up, a basic wash will remove the acidic starting material. | Incomplete conversion is a common source of this impurity. |
| Discoloration of Final Product | Consider purification by recrystallization, potentially with the use of activated carbon to remove colored impurities. | Colored byproducts may form due to side reactions or impurities in the starting materials. |
| Other Unknown Impurities | Conduct impurity profiling using techniques like LC-MS or GC-MS to identify the structure of unknown byproducts. This information can help deduce their formation mechanism and develop strategies for their prevention or removal.[2][5] | Understanding the nature of impurities is crucial for developing effective purification strategies and meeting regulatory requirements. |
Data Presentation
Table 1: Comparison of Common Esterification Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic amount, reflux in methanol | Low cost, readily available | Corrosive, difficult to remove, generates acidic waste |
| Thionyl Chloride (SOCl₂) | Stoichiometric or slight excess, often at 0°C to reflux | High reactivity, drives reaction to completion | Highly corrosive and toxic, generates HCl and SO₂ gas, requires careful handling and scrubbing |
| Solid Acid Catalysts | Heterogeneous, often at elevated temperatures | Reusable, non-corrosive, easy to separate | May have lower activity, can be more expensive initially |
Table 2: Impact of Key Parameters on Esterification Yield (Illustrative)
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Methanol to Acid Ratio | Increasing the excess of methanol | Increase | Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle).[7] |
| Reaction Temperature | Increasing the temperature | Increase (up to a point) | Increases the reaction rate. However, excessive heat can lead to byproduct formation. |
| Water Content | Presence of water in reactants or solvent | Decrease | Water is a product of the esterification; its presence will inhibit the forward reaction.[7] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis using Thionyl Chloride
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), dissolve 4-Fluoro-3-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65-70°C) for 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Solvent Removal: Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualizations
References
Technical Support Center: Purification of Methyl 4-Fluoro-3-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 4-Fluoro-3-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The most common impurities include:
-
Unreacted Starting Material: 4-Fluoro-3-hydroxybenzoic acid.
-
Residual Catalyst: Sulfuric acid or byproducts of thionyl chloride.
-
Solvents: Residual solvents from the reaction and workup, such as methanol and ethyl acetate.
-
Side Products: Small amounts of byproducts from potential side reactions, though these are generally minimal in a well-controlled reaction.
Q2: What is the initial workup procedure to remove the bulk of acidic impurities?
A2: An initial extraction is highly effective. After the reaction, the mixture is typically taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. This basic wash deprotonates the acidic starting material (4-Fluoro-3-hydroxybenzoic acid) and any residual acid catalyst, transferring them to the aqueous layer, which is then removed.
Q3: Which purification technique is best suited for removing residual non-polar impurities?
A3: For removing non-polar impurities, column chromatography is generally the most effective method. A normal-phase silica gel column with a suitable solvent system can separate compounds based on polarity, allowing for the isolation of the moderately polar this compound from less polar contaminants.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be a very effective method for achieving high purity, especially if the main impurity is the starting carboxylic acid and it has been mostly removed by an initial basic wash. However, if other impurities with similar solubility profiles are present, a combination of column chromatography followed by recrystallization may be necessary to achieve the desired purity (>98%).[1]
Q5: How can I assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, or tetrahydrofuran and water (often with a small amount of acid like formic acid to ensure sharp peaks) can be used.[2][3] Purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not saturated. | Boil off some of the solvent to increase the concentration of the product and allow it to cool again.[4] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound.[5][6] | |
| Oiling out instead of crystallization. | The compound is significantly impure, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the flask is not disturbed during cooling.[4] |
| Low recovery of pure product. | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[7][8][9] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound does not move down the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[10] |
| The compound runs too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| Poor separation of the product from an impurity (streaking or overlapping bands). | The column was not packed properly, or the sample was not loaded correctly. | Ensure the silica gel is packed uniformly without any air bubbles. Load the sample in a concentrated band using a minimal amount of solvent.[11][12] |
| The chosen solvent system does not provide adequate separation. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities.[10] | |
| Compound appears to be degrading on the column. | The silica gel is too acidic. | Deactivate the silica gel by preparing a slurry with a small amount of a non-polar solvent containing a trace of a base like triethylamine before packing the column.[13] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to achieve high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. A common system for compounds of this polarity is an ethyl acetate/hexane mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from less polar and more polar impurities using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the product a retention factor (Rf) of approximately 0.3. For this compound, a gradient of ethyl acetate in hexane is a good starting point.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[11]
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >98% | >95% (can be >98% with careful optimization) |
| Expected Yield | 60-85% | 70-90% |
| Primary Impurities Removed | Insoluble impurities and those with different solubility profiles. | A wide range of impurities with different polarities. |
| Throughput | High (can process larger quantities at once). | Lower (limited by column size). |
| Solvent Consumption | Moderate | High |
| Time Requirement | Shorter | Longer |
Table 2: HPLC Purity Analysis Parameters (Example Method)
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is an example method based on similar compounds and may require optimization.[2]
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed ¹H NMR analysis of Methyl 4-fluoro-3-hydroxybenzoate, offering a comparative perspective against structurally similar compounds, Methyl 3-hydroxybenzoate and Methyl 4-fluorobenzoate. The information presented herein is intended to support research and development activities by providing objective experimental data and established protocols.
Comparative ¹H NMR Data Analysis
The following table summarizes the ¹H NMR spectral data for this compound and two comparable benzoate derivatives. The data for this compound is based on a predicted spectrum due to the limited availability of experimentally derived public data. This prediction provides a reasonable approximation for the purposes of this comparative analysis. The data for the alternative compounds is derived from experimental sources.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | 3.89 | s | - |
| H-2 | 7.55 | d | J = 2.0 | |
| H-5 | 7.15 | t | J = 8.8 | |
| H-6 | 7.65 | dd | J = 8.8, 2.0 | |
| -OH | ~5.8 (broad) | s | - | |
| Methyl 3-hydroxybenzoate | -OCH₃ | 3.92 | s | - |
| H-2 | 7.61 | t | J = 1.4 | |
| H-4 | 7.09 | ddd | J = 7.9, 2.6, 1.1 | |
| H-5 | 7.30 | t | J = 7.9 | |
| H-6 | 7.58 | ddd | J = 7.7, 1.4, 1.1 | |
| -OH | ~6.0 (broad) | s | - | |
| Methyl 4-fluorobenzoate | -OCH₃ | 3.88 | s | - |
| H-2, H-6 | 8.05 | dd | J = 8.9, 5.4 | |
| H-3, H-5 | 7.12 | t | J = 8.7 |
Structural and Spectral Correlation of this compound
The following diagram illustrates the correlation between the chemical structure of this compound and its predicted ¹H NMR signals.
Caption: Structure-Spectrum Correlation of this compound.
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is outlined below.
I. Sample Preparation
-
Sample Weighing : Accurately weigh 5-25 mg of the solid sample.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates a typical workflow for ¹H NMR data acquisition.
Caption: General Workflow for ¹H NMR Analysis.
III. Standard Acquisition Parameters
For a routine ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are typically employed:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Approximately 20 ppm.
-
Temperature: 298 K (25 °C).
IV. Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction : The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integration and Peak Picking : The relative areas under the peaks are integrated, and the exact chemical shifts of the peak maxima are determined.
This guide provides a foundational understanding of the ¹H NMR analysis of this compound in a comparative context. For more in-depth analysis, it is recommended to acquire an experimental spectrum of the primary compound.
A Comparative Analysis of the 13C NMR Spectrum of Methyl 4-Fluoro-3-hydroxybenzoate
This guide provides a detailed comparison of the predicted 13C NMR spectrum of Methyl 4-Fluoro-3-hydroxybenzoate with the experimental spectra of related compounds, namely Methyl 3-hydroxybenzoate and Methyl 4-fluorobenzoate. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar molecules.
Predicted and Experimental 13C NMR Data
The 13C NMR chemical shifts for this compound were predicted using computational methods. These are compared with the experimentally determined chemical shifts for Methyl 3-hydroxybenzoate and Methyl 4-fluorobenzoate, providing a basis for understanding the electronic effects of the fluorine and hydroxyl substituents on the benzene ring.
| Carbon Atom | Predicted Chemical Shift (ppm) - this compound | Experimental Chemical Shift (ppm) - Methyl 3-hydroxybenzoate | Experimental Chemical Shift (ppm) - Methyl 4-fluorobenzoate |
| C=O | 166.2 | 167.1 | 166.1 |
| C1 | 126.9 | 131.2 | 126.4 |
| C2 | 118.5 | 122.1 | 132.2 |
| C3 | 146.9 (d, J=11 Hz) | 156.1 | 115.5 (d, J=22 Hz) |
| C4 | 152.9 (d, J=245 Hz) | 117.8 | 165.9 (d, J=254 Hz) |
| C5 | 115.8 | 129.8 | 115.5 (d, J=22 Hz) |
| C6 | 124.1 | 120.2 | 132.2 |
| OCH3 | 52.4 | 52.3 | 52.2 |
Note: Predicted values for this compound were obtained from online prediction tools. Experimental data for comparison compounds are sourced from publicly available spectral databases.
Experimental Protocols
The following provides a general methodology for the acquisition of a 13C NMR spectrum, applicable for the characterization of the compounds discussed.
Sample Preparation:
-
Approximately 20-50 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Data Acquisition:
-
The NMR spectrometer is tuned to the 13C frequency.
-
A proton-decoupled 13C NMR experiment is performed. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single sharp peaks for each unique carbon atom.
-
Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of the 13C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[3]
Analysis of Substituent Effects
The positions of the fluoro and hydroxyl groups significantly influence the electron density distribution within the benzene ring, leading to predictable changes in the 13C NMR chemical shifts. The following diagram illustrates the expected electronic effects of these substituents.
Caption: Electronic effects of substituents on the aromatic ring.
The interplay of these inductive and mesomeric (resonance) effects leads to the observed shielding and deshielding of the aromatic carbons, as reflected in their respective chemical shifts. The strong electron-withdrawing inductive effect of the fluorine atom at C4, combined with the electron-donating mesomeric effect of the hydroxyl group at C3, results in a complex pattern of chemical shifts that is distinct from the simpler substituted benzoates.
References
A Comparative Guide to Purity Assessment of Methyl 4-Fluoro-3-hydroxybenzoate: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. Methyl 4-Fluoro-3-hydroxybenzoate, a key building block in organic synthesis, requires rigorous purity assessment to guarantee the quality and safety of the final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of pharmaceutical intermediates like this compound.
A typical HPLC analysis for this compound would involve a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. | Primarily suitable for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, typically in the ppm to ppb range. | Very high sensitivity, especially with specific detectors, often in the ppb to ppt range. |
| Resolution | Excellent resolution for complex mixtures. | Excellent resolution, particularly for volatile isomers. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
| Instrumentation | Standard laboratory equipment. | Requires a gas chromatograph, which is also common in analytical labs. |
| Typical Purity Reported | Often used for purity assessment of non-volatile organic compounds. | Some suppliers report the purity of this compound as >98.0% by GC.[1] |
Experimental Protocol: HPLC Purity Assessment of this compound
This section details a representative HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard and sample
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area.
Table 2: Hypothetical HPLC Purity Analysis Data for this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.5 | 4-Fluoro-3-hydroxybenzoic acid (Impurity A) |
| 2 | 8.2 | 99.3 | This compound |
| 3 | 10.1 | 0.2 | Unknown Impurity |
Note: The identification of impurities would require further investigation using techniques like mass spectrometry.
Alternative Purity Assessment Method: Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[2] For a semi-volatile compound like this compound, GC can be an effective method for purity determination.[1]
In a typical GC analysis, the sample is vaporized and injected into a heated column. Separation occurs as the components of the mixture travel through the column at different rates depending on their volatility and interaction with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID).
While a detailed experimental protocol for GC is not provided here, the general principles are similar to HPLC, involving sample preparation, injection, separation, and detection.
Workflow for HPLC Purity Assessment
The following diagram illustrates the key steps in the HPLC purity assessment of this compound.
References
Biological Activity of Methyl 4-Fluoro-3-hydroxybenzoate Derivatives: A Comparative Guide
Introduction to Methyl 4-Fluoro-3-hydroxybenzoate
This compound is a fluorinated phenolic compound with the chemical formula C₈H₇FO₃. It serves as a versatile intermediate in organic synthesis. Its structure, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, provides multiple reactive sites for the generation of diverse derivatives.
While specific biological activity data for a range of its derivatives are limited, the structural motifs present in this compound are found in various biologically active molecules. For instance, fluorinated compounds often exhibit altered pharmacokinetic and pharmacodynamic properties compared to their non-fluorinated counterparts. Similarly, phenolic compounds are well-known for their antioxidant and other biological activities.
Potential Biological Activities of Derivatives
Based on the activities of structurally related compound classes, derivatives of this compound could be rationally designed to target a variety of biological processes. The following sections outline potential areas of investigation.
Antimicrobial Activity
The core structure of this compound is related to p-hydroxybenzoic acid, whose esters (parabens) are widely used as antimicrobial preservatives. The introduction of a fluorine atom can enhance the antimicrobial potency of compounds. Therefore, derivatives of this compound, such as Schiff bases or chalcones, could be synthesized and evaluated for their activity against a panel of bacterial and fungal strains.
Anticancer Activity
Fluorine-containing compounds are prevalent in cancer chemotherapy. The strategic placement of fluorine can influence a molecule's metabolic stability and its ability to interact with biological targets. By modifying the hydroxyl and ester groups of this compound to create novel heterocyclic derivatives, it may be possible to develop compounds with cytotoxic activity against various cancer cell lines.
Enzyme Inhibition
The phenolic hydroxyl group and the aromatic ring of this compound provide a scaffold that could be elaborated to design inhibitors of various enzymes. For example, by introducing specific pharmacophores, derivatives could be targeted to inhibit enzymes such as kinases, proteases, or oxidoreductases, which are implicated in numerous diseases.
Experimental Protocols: A General Framework
While specific experimental data for derivatives of this compound is not available, the following are generalized protocols for key biological assays that would be essential for their evaluation.
General Synthesis of Derivatives
The synthesis of derivatives would likely start from this compound. The hydroxyl and ester functionalities offer routes to a variety of new compounds.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
MTT Assay: This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathways of Interest
Should derivatives of this compound exhibit anticancer activity, several signaling pathways could be investigated to elucidate their mechanism of action.
Caption: Potential signaling pathways that could be modulated by anticancer derivatives of this compound.
Conclusion and Future Directions
While the direct biological activities of this compound derivatives are largely unexplored, the structural features of the parent compound suggest significant potential for the development of novel bioactive molecules. Future research should focus on the systematic synthesis of a library of derivatives and their comprehensive screening for antimicrobial, anticancer, and enzyme inhibitory activities. Such studies are crucial to unlock the therapeutic potential of this chemical scaffold and would provide the necessary data to construct a detailed comparative guide as originally envisioned. Researchers in the field of medicinal chemistry are encouraged to explore this promising, yet under-investigated, area.
A Comparative Guide to Small Molecule Structure Elucidation: Analyzing Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise determination of a small molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of three powerful analytical techniques for this purpose: Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While a public crystal structure for Methyl 4-Fluoro-3-hydroxybenzoate is not available, this molecule serves as a practical case study to compare the methodologies, data outputs, and relative strengths of each technique.
Introduction to Structural Analysis Techniques
The unequivocal determination of a molecule's structure, including its connectivity and stereochemistry, is a critical step in chemical research and development. It underpins our understanding of a compound's physical and chemical properties, its biological activity, and its potential applications. The three techniques discussed herein offer complementary information to provide a comprehensive structural picture.
Single-Crystal X-ray Diffraction (SCXRD) is considered the "gold standard" for unambiguous structure determination, providing a precise three-dimensional model of a molecule as it exists in a crystal lattice.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile and powerful technique for elucidating the structure of molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[6][7][8][9][10][11][12][13][14]
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's elemental composition and fragmentation patterns, which aids in its identification and structural characterization.[15][16][17][18][19][20][21][22]
Comparison of Key Performance Metrics
The choice of analytical technique often depends on the nature of the sample, the information required, and the available resources. The following table summarizes the key performance metrics of SCXRD, NMR, and MS for the structural analysis of a small molecule like this compound.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity (through-bond correlations), spatial proximity (through-space correlations), stereochemistry, dynamic processes | Molecular weight, elemental composition, fragmentation patterns, isotopic distribution |
| Sample Requirement | High-quality single crystal (typically >0.1 mm)[3] | Milligrams of pure sample dissolved in a suitable deuterated solvent | Micrograms to nanograms of sample |
| Strengths | Unambiguous 3D structure determination[1][2] | Non-destructive, provides information on structure in solution, versatile for studying dynamic processes | High sensitivity, high throughput, provides accurate molecular weight and formula[21] |
| Limitations | Requires a suitable single crystal (can be a major bottleneck)[2][3] | Can be complex to interpret for large molecules, sensitive to sample purity | Provides indirect structural information, may not distinguish between isomers without chromatography |
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for appreciating the data generated by each technique.
Single-Crystal X-ray Diffraction (SCXRD)
The process of determining a crystal structure using SCXRD involves several key steps.
-
Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of the compound.[3][23][24][25] This involves dissolving the purified this compound in a suitable solvent and allowing the solvent to slowly evaporate or diffuse, leading to the formation of well-ordered crystals.
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in a narrow beam of X-rays. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[1][3]
-
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. Computational methods are then employed to solve the phase problem and generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to obtain the final, precise 3D structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information about the structure and connectivity of a molecule in solution.
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid signals from the solvent protons.
-
1D NMR Experiments :
-
¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR : Shows the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : Helps to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments : These experiments reveal correlations between different nuclei, providing crucial connectivity information.[6][7][11][12][26]
-
COSY (Correlation Spectroscopy) : Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, which is critical for determining stereochemistry.
-
-
Structure Elucidation : By piecing together the information from all the NMR experiments, the complete chemical structure of this compound can be determined.[7][8][13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).[15][17][18][20] The molecules are then ionized, for example, by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[16]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of this compound.[19][20] Analysis of the fragmentation pattern can provide further structural information.
Logical Framework for Structure Determination
The selection and sequence of analytical techniques for structure determination follow a logical progression, often starting with less definitive but more accessible methods and moving towards more definitive techniques if required.
Conclusion
The structural elucidation of a small molecule like this compound is a multi-faceted process that can leverage the complementary strengths of SCXRD, NMR, and MS. While SCXRD provides the ultimate proof of structure in the solid state, its reliance on high-quality crystals can be a significant hurdle. NMR spectroscopy offers a powerful alternative for determining the complete structure in solution, and MS provides crucial information on molecular weight and elemental composition with high sensitivity. For drug development professionals and researchers, a comprehensive understanding of these techniques and their appropriate application is essential for the successful characterization and advancement of new chemical entities.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. excillum.com [excillum.com]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. openreview.net [openreview.net]
- 10. emory.edu [emory.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Small molecule-NMR | University of Gothenburg [gu.se]
- 13. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 14. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 15. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. rsc.org [rsc.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. biocompare.com [biocompare.com]
- 23. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 24. iucr.org [iucr.org]
- 25. How To [chem.rochester.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Validated Analytical Methods for Methyl 4-Fluoro-3-hydroxybenzoate
Introduction
Comparison of Potential Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are common techniques that can be considered for the analysis of Methyl 4-Fluoro-3-hydroxybenzoate.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Measurement of the absorption of ultraviolet-visible radiation by the analyte in a solution, based on Beer-Lambert's law.[1] |
| Advantages | - High resolution and selectivity.- Suitable for non-volatile and thermally labile compounds.- Well-established for the analysis of parabens and benzoic acid derivatives.[2][3] | - High sensitivity and selectivity, especially with mass spectrometry detection.- Provides structural information for identification.- Effective for the analysis of volatile and semi-volatile compounds. | - Simple, rapid, and cost-effective.- Widely available instrumentation.- Suitable for routine analysis of pure substances or simple mixtures.[1] |
| Disadvantages | - May require more complex mobile phases.- Can be more time-consuming than spectrophotometry. | - May require derivatization for non-volatile compounds to increase volatility.[2][4]- High temperatures can cause degradation of thermally labile compounds. | - Lower selectivity; potential for interference from other UV-absorbing compounds in the sample matrix.[5]- Less sensitive compared to HPLC and GC-MS. |
| Typical Performance for Similar Compounds | |||
| Linearity (R²) | > 0.99 | > 0.993[6] | > 0.99 |
| Limit of Detection (LOD) | 0.29-0.32 μg/mL (for parabens)[2] | 0.64–4.12 ng/L (for parabens, with derivatization)[7] | Dependent on the molar absorptivity of the compound. |
| Limit of Quantification (LOQ) | 0.88-0.97 μg/mL (for parabens)[2] | 5 μg/mL (for fluorinated benzoic acids)[8] | Dependent on the molar absorptivity of the compound. |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy (% Recovery) | 98-102% | 82-114% (for fluorinated benzoic acids)[8] | 95-105% |
Experimental Protocols
The following are example experimental protocols adapted from methods for structurally similar compounds. These would need to be optimized and validated for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method (Adapted from Paraben Analysis)
This method is based on the HPLC analysis of parabens, which are structurally related to this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), adjusted to a pH of 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Adapted from Phenolic Compound Analysis)
This method is based on the GC-MS analysis of phenolic compounds and may require derivatization to improve the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., BP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Procedure:
-
Standard and Sample Preparation: Dissolve a known amount of the standard or sample in dichloromethane.
-
Derivatization: Evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
-
Analysis: Inject an aliquot of the derivatized solution into the GC-MS system.
-
Quantification: Monitor characteristic ions of the derivatized this compound. Create a calibration curve using derivatized standards.
UV-Vis Spectrophotometry Method (Adapted from Benzoate Analysis)
This method is a simple and rapid approach for the quantification of this compound in a non-complex matrix.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for sodium benzoate is around 224 nm.[9]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample in the same solvent and dilute if necessary to bring the absorbance within the linear range of the instrument.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to calculate the concentration of this compound in the sample solution.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, based on the International Council for Harmonisation (ICH) guidelines.[10][11][12] This process ensures that the analytical procedure is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
While no specific validated analytical methods for this compound are currently published, established methods for structurally similar compounds provide a strong foundation for method development and validation. HPLC offers high selectivity and is suitable for non-volatile compounds, making it a strong candidate. GC-MS provides excellent sensitivity and structural confirmation but may require a derivatization step. UV-Vis spectrophotometry is a simple and rapid option for less complex samples. The choice of method should be guided by the specific analytical needs, and any chosen method must be thoroughly validated according to ICH guidelines to ensure reliable and accurate results for its intended application in research, drug development, or quality control.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. moca.net.ua [moca.net.ua]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of Parabens and Phenolic Compounds in Dairy Products through the Use of a Two-Step Continuous SPE System Including an Enhanced Matrix Removal Sorbent in Combination with UHPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rjstonline.com [rjstonline.com]
- 7. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. [wisdomlib.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Reactivity of Fluorinated Versus Non-Fluorinated Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. This guide provides an objective comparison of the chemical and biological reactivity of fluorinated hydroxybenzoates against their non-fluorinated analogues. By examining key reactivity parameters—acidity, susceptibility to chemical modification, and enzymatic degradation—supported by experimental data, this document aims to inform the selection and application of these critical building blocks in research and development.
Executive Summary
Fluorination significantly alters the electronic properties of hydroxybenzoates, leading to marked differences in reactivity. Key findings include:
-
Increased Acidity: The potent electron-withdrawing nature of fluorine substantially lowers the pKa of both the carboxylic acid and phenolic hydroxyl groups, increasing their acidity.
-
Enhanced Chemical Reactivity: The increased electrophilicity of the carbonyl carbon in fluorinated hydroxybenzoates can facilitate reactions such as esterification and amidation.
-
Modulated Enzymatic Recognition: Fluorine substitution can alter substrate binding and turnover rates in enzymatic reactions, as demonstrated by studies with p-hydroxybenzoate hydroxylase. While fluorinated derivatives can act as substrates, their processing by the enzyme is mechanistically distinct from their non-fluorinated counterparts.
Data Presentation
The following tables summarize the quantitative data gathered from the literature to facilitate a direct comparison between fluorinated and non-fluorinated hydroxybenzoates.
Table 1: Comparative Acidity (pKa) of Benzoic and Hydroxybenzoic Acids
The pKa is a measure of acidity; a lower pKa value indicates a stronger acid. The introduction of fluorine, a highly electronegative atom, exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases acidity.[1] This effect is generally more pronounced when the fluorine atom is closer to the carboxylic acid group (ortho position).
| Compound | pKa (Carboxylic Acid) |
| Benzoic Acid | 4.20[1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 2.97 |
| 3-Hydroxybenzoic Acid | 4.06 |
| 4-Hydroxybenzoic Acid | 4.48 |
| 2-Fluorobenzoic Acid | 3.27[1] |
| 3-Fluorobenzoic Acid | 3.86[1] |
| 4-Fluorobenzoic Acid | 4.14[1] |
| 2,6-Difluorobenzoic Acid | 2.13[1] |
| 3,5-Difluorobenzoic Acid | 3.37[1] |
Table 2: Comparative Chemical Reactivity: Esterification and Amidation
Direct quantitative comparisons of reaction kinetics for the esterification and amidation of fluorinated versus non-fluorinated hydroxybenzoates under identical conditions are not extensively reported in the literature. However, the electron-withdrawing effect of fluorine is known to increase the electrophilicity of the carbonyl carbon, which would theoretically increase the rate of nucleophilic attack in these reactions. The following table provides representative reaction conditions and yields for non-fluorinated p-hydroxybenzoic acid.
| Reaction | Substrate | Reagents & Conditions | Yield |
| Esterification | p-Hydroxybenzoic Acid | Methanol, Sulfuric Acid (catalyst), Toluene, Reflux (90-100°C), 1h | 86.1% |
| Amidation | p-Hydroxybenzoic Acid | Methyl Carbamate, Triethylenediamine (catalyst), 180°C, 4h | High Yield (exact % not specified) |
Table 3: Comparative Enzymatic Reactivity: Hydroxylation by p-Hydroxybenzoate Hydroxylase
p-Hydroxybenzoate hydroxylase catalyzes the hydroxylation of p-hydroxybenzoate to 3,4-dihydroxybenzoate. Studies have shown that fluorinated derivatives of p-hydroxybenzoate can also serve as substrates for this enzyme. However, the reaction with poly-fluorinated substrates leads to defluorination and a higher consumption of NADPH, indicating a different catalytic processing compared to the native substrate.[1]
| Substrate | Observation |
| p-Hydroxybenzoate | Stoichiometric NADPH consumption (NADPH:O₂ ratio of 1) |
| Monofluoro-p-hydroxybenzoates | Little to no fluoride released; NADPH:O₂ ratio of 1 |
| Difluoro- and Tetrafluoro-p-hydroxybenzoates | Stoichiometric release of fluoride; NADPH:O₂ ratio of 2 |
Note: Specific Vmax and Km values for a direct kinetic comparison were not available in the searched literature.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
This method involves titrating a solution of the test compound with a strong base while monitoring the pH.[1]
-
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
-
Hydroxybenzoate sample (fluorinated or non-fluorinated)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
-
Procedure:
-
Dissolve a precisely weighed amount of the hydroxybenzoate in a known volume of deionized water.
-
Place the solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
General Protocol for Fischer Esterification
This protocol describes the acid-catalyzed esterification of a hydroxybenzoic acid with an alcohol.
-
Reagents and Materials:
-
Hydroxybenzoic acid (fluorinated or non-fluorinated)
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask with reflux condenser and Dean-Stark trap (optional, for water removal)
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add the hydroxybenzoic acid, a molar excess of the alcohol, and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water to gauge reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
-
General Protocol for Amidation via Acyl Chloride
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
-
Step 1: Acyl Chloride Formation
-
Reagents and Materials: Hydroxybenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, anhydrous solvent (e.g., dichloromethane, DCM), round-bottom flask, reflux condenser.
-
Procedure: In a fume hood, dissolve the hydroxybenzoic acid in the anhydrous solvent. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux and monitor for the cessation of gas evolution. Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Step 2: Amide Formation
-
Reagents and Materials: Acyl chloride from Step 1, amine (e.g., ammonia, primary or secondary amine), anhydrous solvent (e.g., DCM), round-bottom flask, dropping funnel.
-
Procedure: Dissolve the acyl chloride in the anhydrous solvent and cool in an ice bath. Add the amine dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the amide product with an organic solvent. Wash, dry, and purify the product as described for esterification.
-
Assay for p-Hydroxybenzoate Hydroxylase Activity
This protocol outlines a spectrophotometric assay to measure the activity of p-hydroxybenzoate hydroxylase by monitoring the consumption of NADPH.
-
Reagents and Materials:
-
Purified p-hydroxybenzoate hydroxylase
-
Tris-HCl buffer (pH 8.0)
-
NADPH solution
-
Hydroxybenzoate substrate solution (fluorinated or non-fluorinated)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, NADPH, and the hydroxybenzoate substrate at desired concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, known amount of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Vmax and Km), repeat the assay with varying substrate concentrations while keeping the enzyme and NADPH concentrations constant.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Mandatory Visualization
Caption: General experimental workflow for synthesis and reactivity analysis.
Caption: Catalytic cycle of p-hydroxybenzoate hydroxylase.
Caption: Impact of fluorination on chemical properties and reactivity.
References
A Comparative Guide to Methyl 4-Fluoro-3-hydroxybenzoate and its Alternatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical building blocks is a critical determinant of success. Methyl 4-Fluoro-3-hydroxybenzoate, a substituted benzoate ester, serves as a valuable intermediate in the synthesis of complex organic molecules. This guide provides an objective comparison of this compound with viable alternatives, namely Methyl 4-hydroxybenzoate (Methylparaben), Methyl 3,4-dihydroxybenzoate, and Methyl gallate. The comparison is based on their physicochemical properties, supported by experimental data on their biological activities, and includes detailed experimental protocols for relevant assays.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. The following table summarizes the key characteristics of this compound and its alternatives, based on data from their respective Certificates of Analysis.
| Property | This compound | Methyl 4-hydroxybenzoate (Methylparaben) | Methyl 3,4-dihydroxybenzoate | Methyl gallate |
| CAS Number | 214822-96-5 | 99-76-3 | 2150-43-8 | 99-24-1 |
| Molecular Formula | C₈H₇FO₃ | C₈H₈O₃ | C₈H₈O₄ | C₈H₈O₅ |
| Molecular Weight | 170.14 g/mol | 152.15 g/mol | 168.15 g/mol | 184.15 g/mol |
| Purity | ≥98% | 99-101% | ≥98% | >98% |
| Appearance | White to off-white solid | Almost white crystalline powder | - | Beige powder |
| Melting Point | 90.0-94.0 °C | 125-128 °C | - | - |
| Solubility | Soluble in methanol | - | - | Soluble in ethanol, DMSO, and DMF |
Performance Comparison: Biological Activities and Applications
While this compound is primarily utilized as a synthetic intermediate, its structural analogs exhibit a range of biological activities that are of significant interest in drug discovery. This section explores the documented performance of the selected alternatives.
Methyl 4-hydroxybenzoate (Methylparaben) is widely used as a preservative in the pharmaceutical, cosmetic, and food industries due to its antimicrobial and antifungal properties. It is known to be a stable and non-volatile compound.
Methyl 3,4-dihydroxybenzoate , a major metabolite of antioxidant polyphenols found in green tea, demonstrates notable antioxidant and anti-inflammatory effects.[1][2] Recent studies have shown its protective role against oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway, suggesting its potential in reproductive medicine.[3]
Methyl gallate , another naturally occurring phenolic compound, exhibits potent antioxidant, anti-inflammatory, and anticancer activities.[4][5] Its anti-inflammatory mechanism has been shown to involve the inhibition of the MAPK and NF-κB signaling pathways.[6]
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general method for the purity analysis of methylbenzoate derivatives and can be adapted for each compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (0.1 N)
-
Reference standards of the respective compounds
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (55:45, v/v) and adjust the pH to 4.8 with 0.1 N HCl. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 254 nm
-
Column temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the purity of the sample by comparing the peak area with that of the reference standard.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method for evaluating the antioxidant capacity of phenolic compounds.
Instrumentation:
-
Spectrophotometer or microplate reader
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds and a positive control (e.g., Trolox or Ascorbic Acid)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control in methanol.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample concentration to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Visualization of Signaling Pathways
The biological activities of Methyl 3,4-dihydroxybenzoate and Methyl gallate are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Nrf2 Signaling Pathway activated by Methyl 3,4-dihydroxybenzoate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 3,4-dihydroxybenzoate | Antioxidant | Nrf2 | TargetMol [targetmol.com]
- 3. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-Fluoro-3-hydroxybenzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 4-Fluoro-3-hydroxybenzoate (CAS No. 214822-96-5), ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a solid compound that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is crucial for laboratory safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | Use in a well-ventilated area. A respirator may be needed if dust is generated.[3] |
| Lab Coat | Standard laboratory coat |
Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[2]
Step-by-Step Disposal Procedure
Disposal of this compound must be handled by a licensed and approved waste disposal facility.[4] Do not dispose of this chemical down the drain or in regular trash.
-
Collection of Waste:
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (214822-96-5) and any relevant hazard symbols.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
In the event of a fire, thermal decomposition may produce hazardous substances such as carbon oxides and hydrogen fluoride.[2][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4-Fluoro-3-hydroxybenzoate
For Immediate Implementation: A Guide for Laboratory Professionals
Methyl 4-Fluoro-3-hydroxybenzoate is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for handling aromatic esters. Double gloving is advised for enhanced protection. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | To be worn in addition to safety glasses or goggles, especially when there is a risk of splashes or powder aerosolization. |
| Body Protection | Laboratory coat | A standard lab coat should be worn and fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Proper operational procedures are crucial to minimize exposure and ensure safety. The following workflow outlines the necessary steps for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Halogenated Waste
As a halogenated aromatic compound, all waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Designated, sealed, and clearly labeled container. | "Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name. |
| Liquid Waste (Solutions) | Designated, sealed, and clearly labeled container. | "Hazardous Waste," "Halogenated Organic Liquid Waste," and all chemical components. |
| Contaminated PPE | Designated, sealed, and clearly labeled container. | "Hazardous Waste," "Contaminated PPE." |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) program. Never dispose of this chemical down the drain.
The following diagram illustrates the decision-making process for waste segregation and disposal.
Caption: A flowchart for the proper disposal of waste containing this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
